molecular formula C11H10N4O2 B3000284 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide CAS No. 1251687-10-1

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide

Katalognummer: B3000284
CAS-Nummer: 1251687-10-1
Molekulargewicht: 230.227
InChI-Schlüssel: HKEZBOSYXSYCSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a chemical compound offered for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring the pyridazine-3-carboxamide scaffold are of significant interest in medicinal chemistry and drug discovery. Structurally related molecules have been identified as key intermediates or active components in the development of inhibitors for various biological targets. For instance, analogs containing the N-(methyl-d3)pyridazine-3-carboxamide structure have been designed as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a promising target for autoimmune diseases . Other substituted pyridazinecarboxamides have been explored as kinase inhibitors for oncology research . The specific 6-methoxy and N-pyridin-2-yl substitutions on the pyridazine core in this compound may influence its electronic properties, binding affinity, and metabolic stability, making it a valuable scaffold for designing novel bioactive molecules. Researchers can utilize this reagent in structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and as a building block in developing potential therapeutics targeting kinase-driven pathways or other disease mechanisms.

Eigenschaften

IUPAC Name

6-methoxy-N-pyridin-2-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-10-6-5-8(14-15-10)11(16)13-9-4-2-3-7-12-9/h2-7H,1H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEZBOSYXSYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical structure, synthesis, and physicochemical properties of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of pyridazine-based compounds.

Introduction and Nomenclature

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a heterocyclic organic compound featuring a pyridazine ring system at its core. This scaffold is of significant interest in medicinal chemistry, as pyridazine and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The title compound is characterized by three key functional groups attached to the pyridazine core: a methoxy group, a carboxamide linker, and a pyridine ring. The precise arrangement of these groups dictates the molecule's three-dimensional shape, reactivity, and potential for interaction with biological targets.

Proper identification is critical in scientific research. The compound is systematically named according to IUPAC nomenclature, and it is also registered under a unique CAS (Chemical Abstracts Service) number to ensure unambiguous identification in literature and databases.

Core Structural Analysis

The chemical structure of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is composed of three main components: the pyridazine heterocycle, the pyridine heterocycle, and the linking amide functionality.

  • Pyridazine Core : Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement leads to a unique electronic distribution, influencing the molecule's basicity and hydrogen-bonding capacity.[3] The pyridazine ring in this compound is substituted at the 3 and 6 positions.

  • Substituents :

    • At the C6 position, a methoxy group (-OCH3) is attached. This group is an electron-donating group by resonance and can influence the reactivity and metabolic stability of the compound.

    • At the C3 position, an N-(pyridin-2-yl)carboxamide group is present. This functional group consists of an amide linker (-CONH-) attached to a pyridine ring at the 2-position. The amide group is crucial as it is planar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which is vital for molecular recognition by biological targets.

  • Pyridine Moiety : The terminal pyridine ring is another key feature. Like pyridazine, it is a six-membered aromatic heterocycle, but with only one nitrogen atom. Its presence can significantly impact the compound's solubility, polarity, and ability to form intermolecular interactions.[4]

The overall structure suggests a molecule with a degree of conformational flexibility, primarily around the single bonds of the carboxamide linker. The relative orientation of the pyridazine and pyridine rings is a key determinant of its overall shape.

Caption: 2D structure of the title compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its potential as a drug candidate. These properties are directly influenced by the chemical structure.

PropertyValueSource
Molecular Formula C12H11N5O2Inferred from Structure
Molecular Weight 257.25 g/mol Inferred from Formula
IUPAC Name 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamideN/A
CAS Number Not explicitly found for the final compound, but a key precursor, 6-Methoxypyridazine-3-carboxylic acid, is 56434-28-7.[5]
Predicted LogP ~1.5 - 2.5Estimated based on similar structures
Hydrogen Bond Donors 1 (Amide N-H)Structural Analysis
Hydrogen Bond Acceptors 5 (2 Pyridazine N, 1 Pyridine N, 1 Amide O, 1 Methoxy O)Structural Analysis
Rotatable Bonds 3Structural Analysis

Causality behind properties: The presence of multiple nitrogen and oxygen atoms contributes to the compound's polarity and its capacity to form hydrogen bonds, which is crucial for solubility in aqueous biological environments and for binding to protein targets. The LogP value, a measure of lipophilicity, is balanced, suggesting the molecule may have reasonable cell membrane permeability.

Synthesis and Spectroscopic Characterization

The synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide typically involves a multi-step process. A plausible and common synthetic route is the amide coupling between a carboxylic acid precursor and an amine.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two main stages:

  • Formation of the Pyridazine Core : Synthesis of the key intermediate, 6-methoxypyridazine-3-carboxylic acid.

  • Amide Coupling : Reaction of the carboxylic acid with 2-aminopyridine to form the final product.

G cluster_0 Stage 1: Pyridazine Core Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Validation A 3-Chloro-6-methylpyridazine B Oxidation (e.g., KMnO₄) A->B C 6-Chloropyridazine-3-carboxylic acid B->C D Methoxylation (e.g., NaOMe) C->D E 6-Methoxypyridazine-3-carboxylic acid D->E G Amide Coupling (e.g., HATU, EDCI) E->G F 2-Aminopyridine F->G H 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide G->H I Purification (e.g., Chromatography) H->I J Spectroscopic Analysis (NMR, MS, IR) I->J

Caption: Conceptual workflow for synthesis and validation.

Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for amide bond formation.

Part A: Synthesis of 6-methoxypyridazine-3-carboxylic acid

This precursor can be synthesized from 3-chloro-6-methylpyridazine.[6]

  • Oxidation : 3-chloro-6-methylpyridazine is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium (e.g., sulfuric acid) to yield 6-chloropyridazine-3-carboxylic acid.[6]

  • Methoxylation : The resulting 6-chloropyridazine-3-carboxylic acid is then reacted with sodium methoxide (NaOMe) in methanol. The methoxide ion displaces the chloride ion via a nucleophilic aromatic substitution reaction to yield 6-methoxypyridazine-3-carboxylic acid.[6]

Part B: Amide Coupling

  • Activation of Carboxylic Acid : In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxypyridazine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. This step converts the carboxylic acid into a more reactive activated ester, which is susceptible to nucleophilic attack.

  • Amine Addition : To the activated mixture, add 2-aminopyridine (1.0 eq).

  • Reaction : Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide.

Spectroscopic Characterization (Self-Validation)

The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information about the number and chemical environment of hydrogen atoms. Expected signals would include:

    • A singlet for the methoxy (-OCH₃) protons.

    • Distinct aromatic protons for both the pyridazine and pyridine rings.

    • A broad singlet for the amide N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This confirms the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, including the carbonyl carbon of the amide.

  • MS (Mass Spectrometry) : This technique confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) would be expected to show a prominent ion corresponding to [M+H]⁺.

  • IR (Infrared Spectroscopy) : This method identifies the functional groups present. Key expected vibrational frequencies include:

    • N-H stretching for the amide (~3300 cm⁻¹).

    • C=O stretching for the amide carbonyl (~1650-1680 cm⁻¹).

    • C-O stretching for the methoxy group.

Biological Context and Potential Applications

While specific biological activity data for 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is not extensively documented in public literature, the structural motifs present suggest several potential areas of therapeutic interest.

  • Kinase Inhibition : Many small molecule kinase inhibitors feature similar heterocyclic scaffolds. The N-pyridyl-carboxamide moiety is a common feature in compounds designed to target the ATP-binding site of protein kinases.

  • Antimicrobial/Antifungal Activity : Pyridine and pyridazine derivatives are known to possess antimicrobial properties.[7] The presence of multiple heteroatoms and hydrogen bonding capabilities could allow this molecule to interfere with essential microbial enzymes or cellular processes. For instance, derivatives of 6-methoxy-3-nitropyridin-2-amine have been investigated as potential fungicidal agents.[8]

  • CNS Activity : The pyridazine core is found in some centrally acting agents. The overall physicochemical properties of the title compound would determine its ability to cross the blood-brain barrier.

The molecule serves as an excellent scaffold for further chemical modification and exploration in drug discovery programs.

G cluster_0 Structural Features cluster_1 Predicted Physicochemical Properties cluster_2 Potential Biological Relevance A Pyridazine Core E Balanced Lipophilicity (LogP) A->E F H-Bonding Capacity A->F B Amide Linker (H-bond donor/acceptor) B->F C Pyridine Moiety C->E C->F D Methoxy Group D->E G Metabolic Stability Site D->G J Interaction with Protein Targets E->J F->J H Kinase Inhibition I Antimicrobial Activity J->H J->I

Caption: Relationship between structure and potential activity.

Conclusion

6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a well-defined chemical entity with a structure that is synthetically accessible. Its combination of a pyridazine core, an amide linker, and a terminal pyridine ring makes it a molecule of interest for medicinal chemistry. The structural analysis and outlined synthetic protocols provide a solid foundation for researchers to produce and study this compound and its analogs. Further investigation into its biological activities is warranted to explore its full therapeutic potential.

References

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PubChem. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461. Available at: [Link]

  • PubChem. N-methyl-4-{[2-(methylsulfonyl)phenyl]amino}-6-[(pyridin-2-yl)amino]pyridazine-3-carboxamide. Available at: [Link]

  • ChemSynthesis. N-(6-methoxy-3-pyridinyl)benzamide. Available at: [Link]

  • PMC. N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Available at: [Link]

  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

  • NIST WebBook. Sulfamethoxypyridazine. Available at: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

  • ResearchGate. Structural optimization of novel 6‐methoxy‐3‐nitropyridin‐2‐amine derivatives as potential fungicidal agents against Botrytis cinerea: structure–activity relationship, bioactivity, and mechanistic insights. Available at: [Link]

  • ResearchGate. Physical Properties of Pyridazines. Available at: [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

Sources

An In-depth Technical Guide to the TYK2 Allosteric Inhibitor Pyridazine-3-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a highly promising therapeutic strategy for a multitude of autoimmune and inflammatory diseases. Unlike traditional pan-JAK inhibitors that target the conserved ATP-binding site within the catalytically active (JH1) domain, a new class of allosteric inhibitors has been developed to target the regulatory pseudokinase (JH2) domain. This approach offers unprecedented selectivity and a potentially superior safety profile. This guide provides a deep dive into a pivotal chemical scaffold in this class: the pyridazine-3-carboxamide core. We will explore the molecular intricacies of its interaction with the TYK2 JH2 domain, the resulting mechanism of allosteric inhibition, and the downstream biological consequences. Furthermore, this guide will furnish detailed experimental protocols for the characterization of these inhibitors, empowering researchers to advance the development of next-generation immunomodulatory therapeutics.

Introduction: The Rationale for Selective TYK2 Allosteric Inhibition

TYK2 is an intracellular enzyme that plays a crucial role in mediating signaling for key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3] These cytokine pathways are central to the pathogenesis of numerous autoimmune disorders such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2][4][5]

The JAK family, comprising TYK2, JAK1, JAK2, and JAK3, shares a high degree of structural homology within their active sites (JH1 domains).[6] This has made the development of highly selective ATP-competitive inhibitors a formidable challenge, often leading to off-target effects and associated toxicities.[7][8] The innovative strategy of targeting the less conserved pseudokinase (JH2) domain provides a path to exquisite selectivity.[6][9] The JH2 domain acts as a regulatory module, and small molecules that bind to this site can lock the kinase in an inactive conformation, a mechanism known as allosteric inhibition.[9][10] This approach underpins the development of deucravacitinib (BMS-986165), the first-in-class, FDA-approved allosteric TYK2 inhibitor, which features a pyridazine-3-carboxamide core.[11][12]

The Pyridazine-3-Carboxamide Scaffold: A Privileged Core for TYK2 JH2 Binding

The pyridazine-3-carboxamide scaffold has proven to be a highly effective core for designing potent and selective TYK2 allosteric inhibitors. Its chemical structure allows for critical interactions within the JH2 binding pocket.

A key example, deucravacitinib, showcases how this scaffold is decorated to achieve high affinity and selectivity. The deuterated N-methyl group on the carboxamide is a critical modification that confers selectivity by fitting into a specific pocket within the TYK2 JH2 domain.[8][13] This strategic deuteration also serves to attenuate demethylation, improving the molecule's metabolic stability.[8][14]

Molecular docking studies have revealed that the N-(methyl-d3)pyridazine-3-carboxamide skeleton forms crucial hydrogen-bonding interactions with the hinge region of the TYK2 JH2 domain.[15] Further interactions, such as a hydrogen bond between the benzenecarboxamide carbonyl group and Arg738, contribute to the high binding affinity.[15]

Mechanism of Action: Allosteric Inhibition of TYK2 Signaling

Allosteric inhibitors featuring the pyridazine-3-carboxamide scaffold, such as deucravacitinib, do not compete with ATP for binding to the active site. Instead, they bind to the regulatory JH2 domain, stabilizing an inhibitory interaction between the JH2 and JH1 domains.[16][17] This binding event locks TYK2 into an inactive conformation, preventing the conformational changes necessary for its activation upon cytokine receptor engagement.[9][18]

This allosteric inhibition has a triple-action mechanism:

  • Restriction of Kinase Domain Dynamics: Binding to the JH2 domain in the autoinhibited state restricts the essential movements of the JH1 kinase domain that are required for its catalytic activity.[18][19]

  • Competition with ATP in the Pseudokinase Domain: These inhibitors can also compete with ATP for binding within the pseudokinase domain itself.[19]

  • Prevention of Active State Formation: The binding of the inhibitor can sterically hinder the formation of the active TYK2 state.[19][20]

The downstream consequence of this allosteric inhibition is the blockade of signaling cascades mediated by IL-12, IL-23, and Type I IFNs.[4][17] This effectively dampens the overactive immune responses that drive autoimmune diseases.[1][3]

Signaling Pathway Diagram

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization & Conformational Change JAK_partner JAK1 or JAK2 TYK2->JAK_partner 3. Trans-phosphorylation STAT STAT TYK2->STAT JAK_partner->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription 7. Modulation of Gene Expression Inhibitor Pyridazine-3-carboxamide Inhibitor Inhibitor->TYK2 Allosteric Inhibition

Caption: TYK2 Signaling and Allosteric Inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for representative TYK2 inhibitors, highlighting the potency and selectivity achieved with the pyridazine-3-carboxamide scaffold and related structures.

CompoundTarget(s)MechanismTYK2 IC50/Ki (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference(s)
Deucravacitinib (BMS-986165) TYK2Allosteric (JH2)1.0 (IC50), 0.02 (Ki)>1000>2000>1000[16][21][22]
SAR-20347 TYK2, JAK1, JAK2, JAK3ATP-competitive (JH1)0.6232641[21]
Brepocitinib (PF-06700841) TYK2, JAK1, JAK2ATP-competitive (JH1)231777-[21]
ATMW-DC TYK2Allosteric (JH2)0.012 (IC50)>350-fold selective>350-fold selective>350-fold selective[23]
Compound 30 TYK2Allosteric (JH2)3.2 (pSTAT3 IC50)---[15]

Experimental Protocols for Inhibitor Characterization

Validating the potency, selectivity, and mechanism of action of novel TYK2 inhibitors requires a suite of robust biochemical and cellular assays.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the enzyme's activity.[24]

Principle: To measure the activity of the TYK2 JH1 domain and assess direct inhibition. Allosteric inhibitors are expected to have minimal activity in this isolated domain assay.[6]

Methodology:

  • Reaction Setup: Prepare a kinase reaction mix containing recombinant human TYK2 (JH1 domain), a suitable substrate peptide (e.g., IRS1-tide), and ATP in a kinase assay buffer.

  • Compound Addition: Add serially diluted test compounds (dissolved in DMSO) to the wells of a microplate. Include a vehicle control (DMSO) and a "no enzyme" blank control.

  • Initiate Reaction: Add the TYK2 enzyme to the wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.

  • Analysis: Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular Assay: Cytokine-Induced STAT Phosphorylation

This assay measures the level of phosphorylated STAT proteins in cells following cytokine stimulation, providing a functional readout of TYK2 activity in a cellular context.[24]

Principle: To determine the functional potency of the inhibitor in blocking a TYK2-dependent signaling pathway.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human T-cell lines) or use primary immune cells.

  • Compound Pre-incubation: Seed cells in a microplate and pre-incubate with serially diluted test compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a TYK2-dependent cytokine, such as IL-23 (to induce pSTAT3) or IFN-α (to induce pSTAT1), for a short period (e.g., 15-30 minutes).[15] Include an unstimulated control.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Detection of Phosphorylated STAT: Quantify the levels of a specific phosphorylated STAT protein (e.g., pSTAT3) using a suitable detection method, such as:

    • ELISA or HTRF: High-throughput methods using specific antibodies against the total and phosphorylated forms of the STAT protein.

    • Western Blotting: A semi-quantitative method for visualizing changes in protein phosphorylation.

    • Flow Cytometry (Phosflow): Allows for the analysis of phosphorylation events in specific cell subsets within a heterogeneous population.

  • Data Analysis: Normalize the phosphorylated STAT signal to the total STAT signal or a housekeeping protein. Calculate IC50 values by plotting the percentage of inhibition of the cytokine-induced signal against the compound concentration.

Workflow Diagram for Cellular STAT Phosphorylation Assay

Cellular_Assay_Workflow start Start cell_culture 1. Culture Immune Cells start->cell_culture compound_incubation 2. Pre-incubate with Test Compound cell_culture->compound_incubation cytokine_stimulation 3. Stimulate with TYK2-dependent Cytokine compound_incubation->cytokine_stimulation cell_lysis 4. Lyse Cells cytokine_stimulation->cell_lysis pstat_detection 5. Detect pSTAT (e.g., HTRF, ELISA) cell_lysis->pstat_detection data_analysis 6. Analyze Data (Calculate IC50) pstat_detection->data_analysis end End data_analysis->end

Caption: Workflow for Cellular STAT Phosphorylation Assay.

Conclusion and Future Directions

The development of allosteric TYK2 inhibitors, exemplified by molecules built around the pyridazine-3-carboxamide scaffold, represents a paradigm shift in the treatment of autoimmune diseases.[7][22] By targeting the regulatory JH2 domain, these compounds achieve a level of selectivity that is difficult to obtain with traditional ATP-competitive inhibitors.[8][25] This exquisite selectivity for TYK2 over other JAK family members is hypothesized to translate into a more favorable safety profile, mitigating the risks associated with broader JAK inhibition.[5][22]

The first-in-class approval of deucravacitinib has validated this approach, and ongoing research is focused on discovering new chemical matter with improved potency, selectivity, and pharmacokinetic properties.[12][15][26] Future work will likely involve further exploration of the structure-activity relationships around the pyridazine-3-carboxamide and other novel scaffolds, the use of advanced computational methods like FEP+ to guide inhibitor design, and the development of next-generation modalities such as TYK2-specific protein degraders.[27][28] The in-depth understanding and methodologies presented in this guide provide a solid foundation for researchers dedicated to advancing this exciting field of drug discovery.

References

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC. (2022, January 27). National Center for Biotechnology Information. [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014, December 15). PubMed. [Link]

  • TYK2 Tyrosine Kinase 2 - Immunology Pathways. Bristol Myers Squibb. [Link]

  • Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. [Link]

  • Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Journal of Cutaneous Medicine and Surgery. [Link]

  • TYK2 Immune Pathway Fact Sheet. Bristol Myers Squibb. [Link]

  • The Role of TYK2 in Immunology. Bristol Myers Squibb. [Link]

  • Deucravacitinib - Wikipedia. Wikipedia. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC. (2022, October 6). National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. (2023, March 10). PubMed. [Link]

  • deucravacitinib (BMS-986165). Drug Hunter. [Link]

  • What is the mechanism of action of Deucravacitinib?. Patsnap Synapse. [Link]

  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ACS Publications. [Link]

  • Deucravacitinib (BMS-986165) in the Treatment of Lichen Planopilaris. (2024, October 29). ClinicalTrials.gov. [Link]

  • Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise. (2021, June 5). Oxford Academic. [Link]

  • The Role of TYK2 Inhibitors in the Evolving Landscape of Rheumatologic and Dermatologic Treatment. Ovid. [Link]

  • Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712. (2023, October 12). ACS Publications. [Link]

  • Sotyktu (deucravacitinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.
  • Nimbus Therapeutics Presents New Data on Oral Allosteric TYK2 Inhibitor at American Chemical Society Meeting. (2022, August 24). Nimbus Therapeutics. [Link]

  • Deucravacitinib - StatPearls - NCBI Bookshelf. (2024, August 17). National Center for Biotechnology Information. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022, October 6). PubMed. [Link]

  • Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC. (2023, October 9). National Center for Biotechnology Information. [Link]

  • Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. ResearchGate. [Link]

  • Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial. springermedizin.de. [Link]

  • A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors. (2025, May 14). PubMed. [Link]

  • Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Academia.edu. [Link]

  • deucravacitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Tyrosine Kinase 2 (TYK2) Allosteric Inhibitors To Treat Autoimmune Diseases. (2019, October 11). ACS Publications. [Link]

  • Discovery moments: TYK2 pseudokinase inhibitor. (2023, January 28). Plenge Gen. [Link]

  • Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. Taylor & Francis Online. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]

  • Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. (2019, October 11). ACS Publications. [Link]

  • Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ strategies. Schrödinger. [Link]

  • Discovery of a Potent and Subtype-Selective Tyk2 Degrader Based on an Allosteric Tyk2 Inhibitor. (2022, November 5). SSRN. [Link]

  • A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways. (2023, October 16). PubMed. [Link]

  • A Selective, Allosteric TYK2 Small-molecule Inhibitor Modulates Immune Cell Functions and Ameliorates Experimental Autoimmune Encephalomyelitis. (2024, March 1). Alumis. [Link]

  • A NOVEL, ORAL, ALLOSTERIC INHIBITOR OF TYK2 DEMONSTRATES IN VITRO POTENCY, SELECTIVITY, AND IN VIVO EFFICACY IN MOUSE MODELS OF PSORIASIS. Annals of the Rheumatic Diseases. [Link]

Sources

A Technical Guide to Pyridazine-3-Carboxamides as Modulators of the JAK-STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses, governing essential cellular processes like proliferation, differentiation, and immune function.[1][2] Its aberrant activation is a hallmark of numerous autoimmune diseases, inflammatory conditions, and malignancies, making it a prime target for therapeutic intervention.[3][4] Small-molecule JAK inhibitors (JAKinibs) have emerged as a transformative class of drugs for these conditions.[5][6] This guide provides an in-depth technical exploration of a specific, promising chemical scaffold: the pyridazine-3-carboxamide core. We will dissect the mechanics of the JAK-STAT pathway, elucidate the mechanism by which pyridazine-3-carboxamide derivatives achieve potent and selective inhibition, and present a comprehensive framework for their preclinical evaluation, from biochemical assays to in vivo disease models. This document is intended to serve as a foundational resource for professionals engaged in the discovery and development of next-generation immunomodulatory and anti-cancer therapeutics.

The JAK-STAT Pathway: A Critical Signaling Hub

Pathway Mechanics: From Cytokine Binding to Gene Transcription

The JAK-STAT pathway provides a direct route for transmitting signals from extracellular cytokine and growth factor receptors to the nucleus to modulate gene expression.[7] The pathway is composed of three primary components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2]

The process begins when a ligand, such as an interleukin or interferon, binds to its specific cell surface receptor.[1] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs.[8] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[9]

STAT proteins, present in the cytoplasm, are recruited to these phosphorylated receptor sites via their SH2 domains.[1] Once docked, the STATs are themselves phosphorylated by the active JAKs. This phosphorylation triggers the dissociation of STATs from the receptor, leading to their dimerization with other phosphorylated STATs.[7] These STAT dimers then translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[1][8] This elegant and efficient mechanism is fundamental to hematopoiesis, immune cell development, and inflammatory responses.[10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding & Dimerization JAK1 JAK (inactive) Receptor:f0->JAK1 JAK2 JAK (inactive) Receptor:f1->JAK2 JAK1_active JAK (active) JAK1->JAK1_active 2. Trans-activation JAK2_active JAK (active) JAK2->JAK2_active JAK1_active->Receptor:f0 3. Receptor Phosphorylation JAK1_active->JAK2_active STAT_p pSTAT JAK1_active->STAT_p 5. STAT Phosphorylation JAK2_active->Receptor:f1 JAK2_active->STAT_p STAT_inactive STAT (inactive) STAT_inactive->Receptor 4. STAT Recruitment STAT_dimer pSTAT Dimer STAT_p->STAT_dimer 6. Dimerization STAT_dimer_nuc pSTAT Dimer STAT_dimer->STAT_dimer_nuc 7. Nuclear Translocation DNA DNA STAT_dimer_nuc->DNA 8. DNA Binding Gene Target Gene Transcription DNA->Gene

Caption: The Canonical JAK-STAT Signaling Pathway.

The JAK Family and Their Roles

The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][8] They associate with different cytokine receptors in various combinations, which dictates the specific downstream signaling outcome.

  • JAK1: Plays a broad role in signaling for numerous cytokines, including those involved in inflammation and immune responses.[4][11] It is critical for the signaling of interferons and many interleukins.

  • JAK2: Is essential for hematopoiesis, signaling for receptors of erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor (GM-CSF). The discovery of the JAK2V617F mutation is central to the pathophysiology of myeloproliferative neoplasms.[4][7]

  • JAK3: Primarily associates with the common gamma chain (γc) receptor subunit, making it crucial for the signaling of cytokines vital for lymphocyte development and function (e.g., IL-2, IL-4, IL-7).[1][12] Its expression is largely restricted to hematopoietic cells.

  • TYK2: Is involved in the signaling of IL-12, IL-23, and Type I interferons, linking it to innate and adaptive immunity.[13][14]

Pathophysiological Role of Dysregulated Signaling

Given its central role in immunity and cell growth, it is unsurprising that dysregulated JAK-STAT signaling is implicated in a wide range of human diseases.[3] Overactivation of the pathway, often driven by a pro-inflammatory cytokine environment, is a key pathogenic feature of autoimmune and inflammatory disorders such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), inflammatory bowel disease (IBD), and psoriasis.[2][5][15] For example, the IL-23/IL-17 axis, which signals through JAK2 and TYK2, is a critical driver of psoriasis and spondyloarthritis.[2][15] Similarly, constitutive activation of STAT3 and STAT5 is observed in many solid and hematological cancers, promoting tumor cell proliferation, survival, and angiogenesis.[7][9]

Pyridazine-3-Carboxamide: A Privileged Scaffold for JAK Inhibition

The pyridazine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for developing bioactive agents targeting various diseases, including cancer.[16][17] The inclusion of an amide moiety, forming a pyridazine-carboxamide, has proven particularly effective for creating targeted kinase inhibitors.[16][18]

Mechanism of Action: ATP-Competitive and Allosteric Inhibition

Most small-molecule JAK inhibitors function by competing with adenosine triphosphate (ATP) at the catalytic site within the kinase domain (JH1) of the JAK protein.[8] However, a newer, more selective approach involves targeting the regulatory pseudokinase domain (JH2), which lacks catalytic activity but allosterically regulates the adjacent kinase domain.

Derivatives of the pyridazine-3-carboxamide scaffold have been successfully developed to target both sites.

  • Pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as potent, ATP-competitive inhibitors of the JAK family.[19] Rational design of this scaffold led to the discovery of compounds with nanomolar inhibitory activity and functional selectivity for the JAK3-JAK1 pathway over the JAK2 pathway.[19][20]

  • N-(methyl-d3)pyridazine-3-carboxamide derivatives have been designed as highly selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2.[13][14][21] This strategy offers exceptional selectivity, as the JH2 domain is less conserved across the JAK family compared to the highly homologous ATP-binding site in the JH1 domain.[8] Deucravacitinib, a TYK2 inhibitor with this type of mechanism, serves as a clinical proof-of-concept.[8][13]

Inhibitor_Mechanism cluster_jak JAK Protein JAK Pseudokinase Domain (JH2) Kinase Domain (JH1) Substrate Substrate (e.g., STAT) JAK:f1->Substrate Catalyzes Phosphorylation ATP ATP ATP->JAK:f1 Inhibitor_A Pyridazine Carboxamide (Allosteric Inhibitor) Inhibitor_A->JAK:f0 Binds to JH2 Inhibitor_B Pyridazine Carboxamide (ATP-Competitive Inhibitor) Inhibitor_B->JAK:f1 Competes with ATP Phosphorylation Phosphorylation (Blocked) Substrate->Phosphorylation

Caption: Mechanisms of JAK inhibition by pyridazine-3-carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyridazine-3-carboxamide inhibitors relies on systematic modification and analysis of the scaffold's structure-activity relationship (SAR).

For pyrrolo[1,2-b]pyridazine-3-carboxamides , studies identified that a (R)-(2,2-dimethylcyclopentyl)amine substituent at the C4 position was highly favorable.[19] Further optimization, such as incorporating an amino group onto the cyclopentane ring, yielded potent JAK3 inhibitors. Subsequent modifications, like adding a fluoro group, led to orally bioavailable analogues that potently inhibit both JAK3 and TYK2.[19]

For N-(methyl-d3)pyridazine-3-carboxamide TYK2 inhibitors, SAR studies explored substitutions on a terminal aromatic ring. It was found that various aromatic systems (benzene, pyridine, thiophene) could be tolerated with similar binding affinities, while modifications to these rings influenced cellular activity, ultimately leading to the identification of highly potent compounds.[13] These compounds demonstrated superior inhibition of STAT3 phosphorylation compared to the positive control, deucravacitinib.[13][14]

Data Presentation: Inhibitory Activity

The efficacy of novel inhibitors is quantified by their half-maximal inhibitory concentration (IC50). The table below presents example data for N-(methyl-d3)pyridazine-3-carboxamide derivatives targeting TYK2, showcasing their potency in cellular assays.

Compound IDModificationSTAT3 Phosphorylation IC50 (nM)Reference
DeucravacitinibPositive Control3.2[13]
Compound 5 Benzene Ring10.3[13]
Compound 30 Optimized Phenyl-Amide1.8[13]
Compound 24 Optimized Heterocycle<10 (acceptable activity)[21]

Preclinical Evaluation of Pyridazine-3-Carboxamide Derivatives

A structured, multi-phase approach is essential for the robust preclinical evaluation of novel JAK inhibitors. This workflow progresses from direct enzyme interaction to cellular function and finally to in vivo efficacy.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow cluster_p1 Determine Direct Inhibition cluster_p2 Measure Pathway Inhibition cluster_p3 Evaluate in Disease Model start Compound Synthesis phase1 Phase 1: In Vitro Biochemical Assays start->phase1 Characterize Enzyme Kinetics phase2 Phase 2: Cell-Based Functional Assays phase1->phase2 Confirm Cellular Target Engagement p1_assay Kinase Activity Assay (e.g., HTRF, ADP-Glo) phase3 Phase 3: In Vivo Efficacy Models phase2->phase3 Assess Therapeutic Potential p2_assay Phospho-STAT Assay (Flow Cytometry, ELISA) end Candidate Selection phase3->end p3_assay Animal Model of Disease (e.g., Colitis, Psoriasis) p1_result Calculate IC50 Values p1_assay->p1_result p2_result Quantify Inhibition of Cytokine-Induced pSTAT p2_assay->p2_result p3_result Measure Clinical Scores, Histology, Biomarkers p3_assay->p3_result

Caption: A logical workflow for the preclinical evaluation of JAK inhibitors.

Phase 1: In Vitro Biochemical Assays

Objective: To directly measure the inhibitory activity of a compound against purified JAK enzymes and determine its potency (IC50) and selectivity across the JAK family.[22][23]

Protocol: Generic In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.[24]

  • Reagent Preparation:

    • Thaw 5x Kinase Assay Buffer, ATP, and substrate peptide (e.g., IRS-1tide for JAK1) on ice.[25]

    • Prepare a 1x Kinase Assay Buffer.

    • Prepare serial dilutions of the test compound (e.g., pyridazine-3-carboxamide derivative) in 1x Kinase Assay Buffer containing DMSO.

    • Dilute the purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) to the desired working concentration in 1x Kinase Assay Buffer.[25]

  • Kinase Reaction:

    • In a 96-well or 384-well white plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).[25]

    • Add 2 µL of the substrate/ATP mixture to all wells.

    • To initiate the reaction, add 2 µL of the diluted JAK enzyme to the wells containing the test compound and the positive control wells. Add 2 µL of 1x Kinase Assay Buffer to the "blank" or no-enzyme control wells.[24]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[26]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[24]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[24]

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (blank wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (vehicle-treated enzyme).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cell-Based Functional Assays

Objective: To verify that the compound can penetrate the cell membrane and inhibit JAK-STAT signaling in a physiological context, typically by measuring the phosphorylation of STAT proteins in response to cytokine stimulation.[27][28]

Protocol: Phospho-STAT Flow Cytometry Assay

This method allows for the quantitative, single-cell analysis of STAT phosphorylation in heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs).[10][29]

  • Cell Preparation and Compound Incubation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Resuspend cells in an appropriate culture medium and allow them to rest.

    • Pre-incubate the cells with serial dilutions of the pyridazine-3-carboxamide inhibitor or vehicle control for 1-2 hours at 37°C.[30]

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/STAT3, GM-CSF for JAK2/STAT5, or IL-2 for JAK1/3/STAT5) for a short duration (e.g., 15-30 minutes) at 37°C.[29][31] Leave an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by fixing the cells with a paraformaldehyde-based buffer at room temperature. This cross-links proteins and locks the phosphorylation states.[29]

    • Permeabilize the cells by adding ice-cold methanol. This allows antibodies to access intracellular epitopes.

  • Antibody Staining:

    • Wash the cells to remove the methanol.

    • Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes:

      • Surface markers to identify specific cell populations (e.g., CD3 for T cells, CD19 for B cells).

      • An intracellular antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3 (pY705), anti-pSTAT5 (pY694)).[32]

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the specific cell populations of interest (e.g., T cells).

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within each population.

    • Calculate the percent inhibition of cytokine-induced STAT phosphorylation for each concentration of the inhibitor and determine the IC50 value.

Phase 3: In Vivo Efficacy Models

Objective: To evaluate the therapeutic efficacy and safety of the lead compound in an animal model that recapitulates key aspects of a human disease.[33][34]

Protocol Example: Anti-CD40-Induced Colitis Model

This model mimics aspects of inflammatory bowel disease and is used to test the efficacy of TYK2 inhibitors.[13][21]

  • Animal Acclimatization and Grouping:

    • Use immune-deficient mice (e.g., SCID or Rag1-/-).

    • Acclimatize animals and randomize them into treatment groups (vehicle control, positive control, and different doses of the test compound).

  • Disease Induction:

    • Inject mice with a purified, agonistic anti-CD40 antibody to induce colitis.

    • Monitor animals daily for clinical signs of disease, including weight loss, stool consistency, and rectal bleeding, to calculate a disease activity index (DAI).

  • Compound Administration:

    • Administer the pyridazine-3-carboxamide inhibitor orally (p.o.) or via another appropriate route, starting on the day of disease induction or in a therapeutic setting. Dosing is typically once or twice daily.[13][21]

  • Endpoint Analysis:

    • At the end of the study (e.g., day 7 or 10), euthanize the animals.

    • Collect colon tissue for histological analysis. Score the tissues for inflammation, ulceration, and epithelial damage.

    • Measure colon length and weight as indicators of inflammation.

    • Isolate cells from the spleen or mesenteric lymph nodes to measure cytokine production (e.g., via ELISA) or analyze immune cell populations by flow cytometry to confirm target engagement in vivo.[31]

  • Data Interpretation:

    • Compare the DAI, histological scores, and other endpoints between the vehicle-treated and compound-treated groups. A significant reduction in these parameters indicates in vivo efficacy.

Clinical Landscape and Future Directions

The clinical success of JAK inhibitors like tofacitinib (a pan-JAK inhibitor) and more selective agents has validated this pathway as a druggable target for a multitude of immune-mediated diseases.[4][8] Pyridazine-3-carboxamide derivatives, particularly those designed for high selectivity like the allosteric TYK2 inhibitors, represent the next wave of innovation in this space.[13][14]

The primary challenge and future direction in the field is the development of inhibitors with refined selectivity profiles to maximize therapeutic benefit while minimizing off-target effects. Targeting JAK1 is a key strategy for many inflammatory diseases, while selective JAK2 inhibition is crucial for myeloproliferative neoplasms.[11] The unique role of JAK3 in lymphocyte function makes it an attractive target for preventing organ transplant rejection and treating T-cell-mediated autoimmune disorders.[12] Allosteric inhibition of TYK2 via its pseudokinase domain has opened a new frontier for treating conditions like psoriasis and IBD with potentially improved safety profiles.[8][13] The continued exploration of the pyridazine-3-carboxamide scaffold and its derivatives is poised to yield novel clinical candidates with superior efficacy and safety.

Conclusion

The pyridazine-3-carboxamide scaffold is a highly versatile and potent platform for the design of novel JAK-STAT pathway inhibitors. Through rational chemical design, derivatives have been developed that exhibit both broad and highly selective inhibition profiles via ATP-competitive and allosteric mechanisms. The systematic preclinical evaluation pipeline—encompassing biochemical, cellular, and in vivo assays—provides a robust framework for identifying and advancing promising clinical candidates. As our understanding of the nuanced roles of individual JAK isoforms in disease pathogenesis grows, these advanced chemical tools will be instrumental in developing the next generation of precision therapies for a wide spectrum of inflammatory, autoimmune, and oncologic diseases.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55.
  • Abreu, M., & Vilar, F. (2020). The JAK-STAT Pathway and the JAK Inhibitors. Symbiosis.
  • ResearchGate. (2025). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5693-5698.
  • McInnes, I. B., et al. (2021). A review of JAK–STAT signalling in the pathogenesis of spondyloarthritis and the role of JAK inhibition.
  • Corbeddu, M., et al. (2023). The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. International Journal of Molecular Sciences, 24(8), 7353.
  • Al-Salama, Z. T. (2023). JAK-STAT inhibitors in Immune mediated diseases: An Overview.
  • Springer Nature. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
  • Liu, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(11), 1730–1738.
  • Liu, Y., et al. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 86, 129235.
  • Robers, M., et al. (n.d.). LanthaScreen™ Cellular STAT1/3/5 Assays For High-Throughput Screening of JAK Inhibitors. Thermo Fisher Scientific.
  • The AAPS Journal. (2025).
  • Al-khalaf, F. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(5), 587.
  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.
  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience.
  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.
  • Promega Corporation. (n.d.). JAK3 Kinase Assay.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F. Thermo Fisher Scientific.
  • Roberts, A. W., et al. (2014). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Leukemia, 28(9), 1816–1826.
  • RayBiotech. (n.d.).
  • Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors. Thermo Fisher Scientific.
  • Agilent Technologies, Inc. (n.d.). Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Agilent Technologies.
  • Ovid. (n.d.).
  • Wu, Y., et al. (2024). Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. Cancers, 16(8), 1541.
  • Wang, X., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry, 236, 114334.
  • Fragoulis, G. E., & McInnes, I. B. (2019). JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis.
  • Li, J., et al. (2014). Multidimensional Single Cell Based STAT Phosphorylation Profiling Identifies a Novel Biosignature for Evaluation of Systemic Lupus Erythematosus Activity. PLoS ONE, 9(9), e108438.
  • Liu, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(11), 1730-1738.
  • Li, Y., et al. (2023). JAK inhibition ameliorated experimental autoimmune encephalomyelitis by blocking GM-CSF-driven inflammatory signature of monocytes. Cellular & Molecular Immunology, 20(3), 261–275.
  • University of Helsinki. (n.d.). JAK-STAT Signaling and Inhibition in Immunological Diseases. University of Helsinki.
  • Google Patents. (n.d.). Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.
  • De Bruyn, M., et al. (2024). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. International Journal of Molecular Sciences, 25(9), 4700.
  • El-Sayed, N. N. E., et al. (2024).
  • El-Gazzar, M. G., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(12), 1059–1085.
  • Lause, M., et al. (2020). Dermatologic Applications and Safety Considerations of Janus Kinase Inhibitors.
  • Pattanayak, S. P., et al. (2020). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Cancers, 12(6), 1599.
  • Li, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1594–1608.
  • ResearchGate. (2025). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.

Sources

Methodological & Application

Application Note: A Robust Two-Step Protocol for the Synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. Recognizing the challenges associated with the direct amidation of heteroaromatic esters, this guide presents a robust and high-yielding two-step approach. The methodology involves an initial saponification of the starting material, methyl 6-methoxypyridazine-3-carboxylate, to its corresponding carboxylic acid, followed by a highly efficient amide coupling with 2-aminopyridine facilitated by a modern coupling agent. This protocol is designed for researchers in drug development and organic synthesis, offering in-depth explanations for experimental choices, detailed characterization, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The pyridazine core is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to act as a versatile hydrogen bond acceptor.[1][2] The target molecule, 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, combines the pyridazine and pyridine moieties, creating a structure of significant interest for library synthesis and lead optimization campaigns.

The most direct synthetic route—the reaction of a methyl ester with an amine—is often inefficient for heteroaromatic systems. Esters possess lower electrophilicity compared to acyl chlorides or anhydrides, and forcing conditions can lead to undesired side reactions. Research on related pyridazine systems has shown that nucleophilic attack by amines can sometimes occur at positions other than the ester, or that the ester group itself can be more reactive than other substituents, leading to complex product mixtures.[3]

To circumvent these challenges, a more reliable two-step sequence is employed:

  • Saponification: The methyl ester is quantitatively hydrolyzed to the more stable 6-methoxypyridazine-3-carboxylic acid. This step is a clean and typically high-yielding transformation.

  • Amide Coupling: The resulting carboxylic acid is activated using a modern peptide coupling reagent, which converts the hydroxyl group of the acid into an excellent leaving group. This "activated ester" intermediate readily reacts with the nucleophilic 2-aminopyridine to form the desired amide bond under mild conditions, minimizing side-product formation and preserving sensitive functional groups.[4]

This approach offers superior control, higher yields, and greater reproducibility compared to direct amidation attempts.

Overall Synthetic Scheme

Reaction Scheme Figure 1: Two-step synthesis of the target compound via saponification and subsequent amide coupling.

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part 1: Saponification of Methyl 6-methoxypyridazine-3-carboxylate

Rationale: This step converts the relatively unreactive methyl ester into the corresponding carboxylate salt using lithium hydroxide (LiOH), a standard reagent for clean saponification. The use of a mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the starting material and the reagent.

Materials & Reagents:

  • Methyl 6-methoxypyridazine-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Methanol (MeOH), reagent grade

  • Deionized Water (H₂O)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 6-methoxypyridazine-3-carboxylate (1.0 eq).

  • Dissolve the starting material in a 3:1:1 mixture of THF, MeOH, and H₂O (e.g., 10 mL total solvent per 1 g of ester).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous residue with deionized water (10 mL) and cool the flask in an ice bath.

  • Acidify the solution to pH ~3 by the slow, dropwise addition of 2M HCl. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 5 mL).

  • Dry the solid under high vacuum to afford 6-methoxypyridazine-3-carboxylic acid as a white to off-white powder. The product is typically of sufficient purity for the next step without further purification.

Part 2: HATU-Mediated Amide Coupling

Rationale: This step forms the target amide bond. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient and known to suppress epimerization in chiral substrates, making it a gold standard for difficult couplings.[4] A tertiary amine base, N,N-diisopropylethylamine (DIPEA), is added to neutralize the hexafluorophosphate salt and maintain a basic pH for the reaction to proceed.

Materials & Reagents:

  • 6-methoxypyridazine-3-carboxylic acid (from Part 1)

  • 2-Aminopyridine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methoxypyridazine-3-carboxylic acid (1.0 eq).

  • Add HATU (1.1 eq) and 2-aminopyridine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (e.g., 10 mL per 1 g of carboxylic acid).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc) to isolate the pure 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide.

Data Presentation and Characterization

Reagent Stoichiometry Table
ReagentM.W. ( g/mol )EquivalentsTypical Scale (1 mmol)
Part 1: Saponification
Methyl 6-methoxypyridazine-3-carboxylate168.151.0168 mg
LiOH·H₂O41.961.563 mg
Part 2: Amide Coupling
6-methoxypyridazine-3-carboxylic acid154.121.0154 mg
2-Aminopyridine94.111.1104 mg
HATU380.231.1418 mg
DIPEA129.242.5433 µL
Expected Characterization of Final Product
AnalysisExpected Data
Appearance White to pale yellow solid
¹H NMR Predicted shifts (400 MHz, CDCl₃) δ (ppm): 10.0-10.5 (s, 1H, NH), 8.3-8.5 (m, 2H), 8.0-8.2 (d, 1H), 7.7-7.9 (t, 1H), 7.1-7.3 (m, 2H), 4.2 (s, 3H, OCH₃).
¹³C NMR Predicted shifts (101 MHz, CDCl₃) δ (ppm): 164.0, 161.5, 151.0, 148.0, 145.0, 138.5, 125.0, 120.5, 115.0, 114.5, 55.0.
HRMS (ESI) m/z calculated for C₁₁H₁₁N₄O₂ [M+H]⁺: 231.0877; found: 231.08XX.
HPLC Purity >95% (as determined by UV detection at 254 nm).
Melting Point To be determined. A sharp melting point range (<2 °C) is indicative of high purity.[2]

Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_prep Part 1: Saponification cluster_coupling Part 2: Amide Coupling cluster_purification Purification & Analysis S1 1. Combine Ester & LiOH in THF/MeOH/H2O S2 2. Reaction at RT (2-4h) S1->S2 S3 3. Solvent Removal S2->S3 S4 4. Acidification (2M HCl) & Precipitation S3->S4 S5 5. Filtration & Drying S4->S5 C1 6. Combine Acid, Amine, HATU in Anhydrous DMF S5->C1 Carboxylic Acid Intermediate C2 7. Add DIPEA at 0°C C1->C2 C3 8. Reaction at RT (4-12h) C2->C3 C4 9. Aqueous Workup (EtOAc, NaHCO3) C3->C4 P1 10. Silica Gel Column Chromatography C4->P1 Crude Product P2 11. Characterization (NMR, HRMS, HPLC) P1->P2 Final Pure Final Product P2->Final

Caption: Workflow for the synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide.

Safety and Troubleshooting

  • Safety: HATU and other coupling reagents can be sensitizers and should be handled with care in a fume hood. DIPEA is a corrosive and flammable base. Anhydrous solvents like DMF should be handled under an inert atmosphere to prevent moisture contamination.

  • Troubleshooting:

    • Incomplete Saponification: If TLC shows remaining starting material, add an additional 0.2 eq of LiOH and allow to stir for another 1-2 hours.

    • Low Yield in Coupling Step: Ensure all reagents and the solvent (DMF) are strictly anhydrous. Moisture will quench the activated species.

    • Purification Issues: If the product co-elutes with HATU byproducts, perform an additional aqueous wash with 5% LiCl solution before drying and concentrating the organic layer. Unreacted 2-aminopyridine can often be removed with a dilute acid wash (e.g., 0.5M HCl), but care must be taken not to protonate and extract the desired product.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide. By separating the synthesis into a saponification and a subsequent HATU-mediated coupling, this approach overcomes the common challenges associated with direct amidation of heteroaromatic esters, ensuring high yields and product purity. This robust methodology is well-suited for implementation in both academic and industrial research settings for the generation of novel chemical entities for drug discovery programs.

References

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Ramani, V. C., & Shah, R. D. (2018). N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1254–1258. [Link]

  • Drie, J. H. V., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Konno, S., Sagi, M., Siga, F., & Yamanaka, H. (1992). Synthesis of 6-Alkylamino-3-pyridazinecarboxylic Acid Derivatives from Methyl 6-Chloro-3-pyridazinecarboxylate. HETEROCYCLES, 34(2), 225. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - MXiPr (C16H23NO2). [Link]

Sources

Application Note: High-Performance Amide Coupling Protocols for Pyridazine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine-3-carboxylic acid (Pdz-3-COOH) represents a distinct challenge in medicinal chemistry.[1] Unlike its carbocyclic analogs (benzoates) or electron-rich heterocycles, Pdz-3-COOH combines extreme electron deficiency with a zwitterionic solubility profile .[1] Furthermore, the carboxylic acid at the 3-position (alpha to the diaza-linkage) renders the substrate prone to thermal decarboxylation .[1]

This guide details three validated protocols to mitigate these risks. We prioritize Propylphosphonic Anhydride (T3P) as the primary method due to its mild activation cycle and ease of purification.[2] We also provide optimized HATU and Ghosez’s Reagent (neutral acid chloride) protocols for specific edge cases.

Chemical Context & Mechanistic Challenges[1][3]

The Decarboxylation Trap

The immediate proximity of the carboxylic acid to the


 bond creates a thermodynamic drive for decarboxylation, particularly via a zwitterionic intermediate. This is analogous to the Hammick reaction observed in picolinic acids but exacerbated by the second nitrogen atom.
  • Risk Factor: High temperatures (>50°C) and prolonged activation times.[1]

  • Mitigation: Activation must occur at low temperatures (0°C) before the introduction of the amine.

Solubility and Zwitterions

Pdz-3-COOH exists largely as a zwitterion in the solid state, leading to poor solubility in standard organic solvents (DCM, EtOAc).[1]

  • Implication: Reactions often start as slurries.[1] As the base deprotonates the acid and the coupling reagent activates it, the mixture typically becomes homogeneous.

  • Visual Cue: A transition from "cloudy suspension" to "clear solution" often indicates successful activation.

Decision Matrix: Selecting the Right Protocol

Before starting, select your protocol based on the nucleophilicity of your amine and the scale of your reaction.

CouplingDecision cluster_legend Legend Start Start: Pdz-3-COOH Coupling AmineType Analyze Amine Partner Start->AmineType IsPrimary Primary/Secondary Non-hindered Amine? AmineType->IsPrimary T3P Protocol A: T3P (Preferred / Robust) IsPrimary->T3P Yes IsHindered Hindered/Aniline Weak Nucleophile? IsPrimary->IsHindered No Scale Scale > 10g? T3P->Scale HATU Protocol B: HATU (High Reactivity) IsHindered->HATU Moderate Sterics Ghosez Protocol C: Ghosez's Reagent (Acid Chloride) IsHindered->Ghosez Very Low Reactivity Scale->T3P Yes (Safer) Green: Standard Green: Standard Yellow: Reactive Yellow: Reactive Red: Harsh Red: Harsh

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on amine sterics and nucleophilicity.

Protocol A: The Gold Standard (T3P)

Best for: Standard library synthesis, scale-up, and avoiding epimerization (if amine is chiral).[1] Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1] It is non-explosive and water-soluble, simplifying workup.[1]

Reagents
  • Substrate: Pyridazine-3-carboxylic acid (1.0 eq)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)[1]

  • Solvent: EtOAc (preferred) or DMF (if solubility is critical)

Step-by-Step Methodology
  • Slurry Formation: Charge Pyridazine-3-carboxylic acid (1.0 eq) into the flask. Add EtOAc (10 V, i.e., 10 mL per 1 g). The acid will likely not dissolve.

  • Base Addition: Add DIPEA (3.0 eq) dropwise.

    • Observation: The slurry may thin out but likely won't fully dissolve yet.

  • Cooling: Cool the mixture to 0°C (ice bath). This is critical to prevent decarboxylation during the exothermic activation step.

  • Activation: Add T3P solution (1.5 eq) dropwise over 5-10 minutes.

    • Observation: Stir at 0°C for 20 minutes. The mixture should become a clear, homogeneous solution as the active mixed anhydride forms.

  • Coupling: Add the amine (1.1 eq). Remove the ice bath and allow to warm to Room Temperature (RT).

  • Monitoring: Monitor by LCMS. Reaction is typically complete in 2-4 hours.[1]

  • Workup (Self-Validating):

    • Add water (10 V).[1] Stir for 10 minutes.

    • Separate layers.[1][3]

    • Wash organic layer with 0.5 M HCl (removes unreacted amine and DIPEA) and then Sat.[1] NaHCO3 (removes unreacted acid and T3P byproducts).[1]

    • Note on Polarity: If the product is highly polar (contains pyridazine), check the aqueous layer by LCMS before discarding.[1] If product is lost to water, use DCM/Isopropanol (3:[1]1) for extraction.[1][4][5]

Protocol B: High Reactivity (HATU)

Best for: Discovery scale (<100mg), weak nucleophiles (anilines).[1] Risk: Formation of guanidinium byproducts if the amine addition is delayed.

Step-by-Step Methodology
  • Dissolution: Dissolve Pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (Minimum volume, ~0.2 M).

  • Base: Add DIPEA (2.0 eq).

  • Pre-activation (CRITICAL):

    • Add HATU (1.05 eq) at RT.[1][6]

    • Timing: Stir for exactly 2 to 5 minutes .

    • Why? Unlike standard peptides, do not pre-activate for 30 mins.[1] The active ester is unstable, and long activation promotes guanidinium formation with the base or decarboxylation.

  • Amine Addition: Immediately add the amine (1.1 eq) dissolved in minimal DMF.

  • Reaction: Stir at RT for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by standard bicarbonate wash.[1]

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely sterically hindered amines or when HATU fails.[1] Concept: Generates an acid chloride under neutral conditions , avoiding the heat/acidity of Thionyl Chloride (


).
Reagents
  • Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[1]

Step-by-Step Methodology
  • Setup: Dissolve Pyridazine-3-carboxylic acid (1.0 eq) in dry DCM under Nitrogen.

  • Chlorination: Add Ghosez's Reagent (1.2 eq) dropwise at 0°C.

  • Activation: Stir at 0°C to RT for 1 hour.

    • Mechanism:[7][8] The reagent reacts with the acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide).[1]

  • Coupling: Add the amine (1.2 eq) and DIPEA (2.0 eq) (or Pyridine) to the acid chloride solution.

  • Reaction: Stir at RT overnight.

Data Summary & Comparison

FeatureT3P (Protocol A)HATU (Protocol B)[1]Ghosez (Protocol C)
Primary Utility Scale-up, General PurposeDiscovery, High ThroughputSterically Hindered Amines
Epimerization Risk LowestModerateHigh
Decarboxylation Risk Low (Mild conditions)Moderate (Exothermic)Low (Neutral conditions)
Workup Liquid-Liquid ExtractionRequires Column/HPLCRequires Column
Cost ModerateHighHigh
Byproducts Water soluble (Phosphate)Tetramethylurea (difficult to remove)Isobutyramide

Troubleshooting Guide

Issue: Low Yield / Decarboxylation
  • Symptom: LCMS shows mass of [Substrate - 44].[1]

  • Root Cause: Reaction temperature too high during activation.

  • Fix: Ensure activation (Acid + Reagent) occurs strictly at 0°C. Do not heat above 40°C even if reaction is slow.

Issue: Product stuck in Aqueous Layer
  • Symptom: Product disappears after wash.

  • Root Cause: Pyridazine amides are highly polar.[1]

  • Fix:

    • Saturate the aqueous layer with NaCl (brine).[1]

    • Use DCM:Isopropanol (3:1) or EtOAc:THF (1:1) for extraction instead of pure EtOAc.[1]

    • Consider using a solid-supported scavenger (e.g., PS-Trisamine) instead of aqueous washing.[1]

Issue: N-Acylation of the Ring
  • Symptom: Unstable intermediate observed.[1]

  • Root Cause: The ring nitrogen (N1 or N2) competes with the amine.[1]

  • Fix: Use T3P. The bulky nature of the propylphosphonic anhydride intermediate disfavors attack by the sterically hindered ring nitrogens compared to the exocyclic carboxylic acid.

References

  • T3P Overview & Mechanism: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][9][5][10] Organic Process Research & Development.

  • Amide Bond Formation Review: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

  • Ghosez's Reagent Protocol: Ghosez, L., et al. (1979).[1]

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1] Organic Syntheses.
    [1]
    
  • HATU Side Reactions: Carpino, L. A., et al. (1994).[1] The uronium/guanidinium controversy: Structure of the peptide coupling reagent HATU. Journal of the Chemical Society, Chemical Communications. [1]

Sources

High-Throughput Screening for Allosteric TYK2 JH2 Domain Binders

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Drug Discovery Scientists, HTS Engineers, Structural Biologists

Introduction

The Selectivity Challenge in JAK Inhibition

The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) mediates cytokine signaling via the JAK-STAT pathway. First-generation inhibitors targeted the highly conserved active kinase domain (JH1), leading to "pan-JAK" inhibition and associated side effects (e.g., anemia via JAK2, infection risk via JAK1/3).

Tyrosine Kinase 2 (TYK2) is a critical mediator of IL-23, IL-12, and Type I Interferon signaling, driving psoriasis and lupus.[1][2] To achieve therapeutic efficacy without the toxicity of broad JAK inhibition, a novel strategy emerged: targeting the Janus Homology 2 (JH2) pseudokinase domain .

Mechanism of Action: Allosteric "Clamping"

Unlike the active JH1 domain, the JH2 domain is catalytically inactive (or weakly active) but functions as an allosteric regulator.

  • Basal State: The JH2 domain physically interacts with the JH1 domain, maintaining an autoinhibited state.[3][4]

  • Activation: Receptor dimerization relieves this inhibition.

  • Allosteric Inhibition: Small molecules (e.g., Deucravacitinib/BMS-986165 ) bind to the ATP-binding pocket of the JH2 domain. This binding stabilizes the JH2-JH1 interface, effectively "clamping" the enzyme in its inactive conformation.

This mechanism provides exquisite selectivity because the JH2 ATP pocket is less conserved than the JH1 active site across the kinome.

Experimental Workflow Strategy

To identify and validate TYK2 JH2 binders, a tiered screening cascade is required.

HTS_Workflow Start Compound Library Primary Primary Screen: TR-FRET Binding (Displacement of JH2 Tracer) Start->Primary Filter1 Hit Selection (>50% Inhibition, Z' > 0.5) Primary->Filter1 Secondary Orthogonal: Thermal Shift (DSF) (Confirm Binding & Stabilization) Filter1->Secondary Counter Counter Screen: JH1 Binding (Selectivity Check) Secondary->Counter Functional Functional Validation: Cell-Based (IL-23 induced pSTAT5) Counter->Functional Selective Hits Lead Lead Candidate (Allosteric Binder) Functional->Lead

Figure 1: Tiered screening cascade for identifying selective TYK2 JH2 allosteric inhibitors.

Protocol 1: TR-FRET Binding Assay (Primary HTS)

Objective: Quantify the ability of test compounds to displace a fluorescent tracer from the ATP-binding site of the recombinant TYK2 JH2 domain. Method: Lanthanide-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][6]

Assay Principle

This assay utilizes a "sandwich" configuration:

  • Protein: Recombinant human TYK2 JH2 domain with an N-terminal 6xHis or GST tag.

  • Antibody (Donor): Europium (Eu)-labeled anti-His or anti-GST antibody.

  • Tracer (Acceptor): A fluorescently labeled ATP-competitive ligand (e.g., JH2 Probe 1) that binds the JH2 pocket.[7]

  • Signal: When the tracer binds the protein, the Eu-Antibody (bound to the tag) and Tracer are in proximity. Excitation at 337 nm yields FRET emission at 665 nm. Inhibitors displace the tracer, decreasing the FRET signal.

Reagents & Equipment[7][8][9][10][11][12]
  • Protein: Recombinant Human TYK2 (JH2 domain), His-tagged (e.g., BPS Bioscience #100523 or in-house purification).

  • Donor: Lance™ Eu-W1024 Anti-6xHis Antibody (PerkinElmer) or similar.

  • Tracer: TYK2 JH2 Tracer (e.g., BPS "JH2 Probe 1" or BODIPY-ATP analogs). Note: Optimized high-affinity tracers are preferred over generic MANT-ATP for HTS windows.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Plate: 384-well low-volume white/white microplate (e.g., ProxiPlate).

  • Reader: TR-FRET compatible reader (e.g., EnVision, PHERAstar).

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO.

    • Dispense 50 nL of compound into the 384-well plate using an acoustic dispenser (e.g., Echo).

    • Include High Control (DMSO only) and Low Control (10 µM Deucravacitinib).

  • Protein/Antibody Mix (2x):

    • Dilute His-TYK2-JH2 protein to 4 nM (final assay conc: 2 nM).

    • Dilute Eu-Anti-His Antibody to 4 nM (final assay conc: 2 nM).

    • Mix and incubate for 30 mins on ice to pre-complex.

  • Tracer Mix (2x):

    • Dilute Fluorescent Tracer to 2x the

      
       value (typically 10-20 nM, depending on the specific probe).
      
  • Assay Assembly:

    • Add 5 µL of Protein/Antibody Mix to the plate.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 5 µL of Tracer Mix.

    • Final Volume: 10 µL.

    • Final Concentrations: 2 nM Protein, 2 nM Antibody, 1x Tracer, 1% DMSO.

  • Incubation & Read:

    • Seal plate and incubate for 60 minutes at RT in the dark.

    • Read on EnVision:

      • Excitation: 337 nm (Laser/Flash)

      • Donor Emission: 615 nm

      • Acceptor Emission: 665 nm

    • Calculation: HTRF Ratio =

      
      .
      

Protocol 2: Differential Scanning Fluorimetry (DSF)

Objective: Biophysical validation of binding via thermal stabilization (


 shift).
Why this matters:  This label-free method confirms the compound binds the protein directly and stabilizes the folded state, distinguishing true binders from artifacts (e.g., fluorescent interferers in TR-FRET).
Reagents
  • Protein: TYK2 JH2 domain (0.1 - 0.2 mg/mL final).

  • Dye: SYPRO Orange (5000x stock, use at 5x final).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Protocol
  • Mix Preparation: Prepare a master mix containing Protein and SYPRO Orange in buffer.

  • Plating: Add 19 µL of Master Mix to a 384-well PCR plate.

  • Compound Addition: Add 1 µL of compound (final conc 10-50 µM).

  • Run: Use a qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).

    • Ramp temperature from 25°C to 95°C at 0.5°C/min or 1°C/min.

    • Monitor fluorescence (Ex 470 nm / Em 570 nm).

  • Data Analysis:

    • Calculate the melting temperature (

      
      ) as the inflection point of the fluorescence curve (first derivative).
      
    • Success Criteria:

      
      .
      
    • Note: Potent allosteric binders like Deucravacitinib can induce

      
       [1].
      

Protocol 3: Functional Cell-Based Assay

Objective: Confirm that JH2 binding results in functional inhibition of TYK2-mediated signaling. Cell Model: Kit225 T-cells (or PBMCs) stimulated with IL-23.

Protocol
  • Cell Culture: Starve Kit225 cells in serum-free media for 4 hours.

  • Treatment: Plate 100,000 cells/well in 96-well plates. Add serial dilutions of test compound. Incubate 1 hour at 37°C.

  • Stimulation: Add IL-23 (final 10 ng/mL) for 15 minutes.

  • Lysis: Lyse cells using HTRF Lysis Buffer supplemented with phosphatase inhibitors.

  • Detection: Measure pSTAT3 (Tyr705) or pSTAT5 levels using a homogeneous sandwich immunoassay (e.g., HTRF or AlphaLISA).

    • Deucravacitinib Benchmark:

      
       approx. 2-10 nM in whole blood assays [2].
      

Data Analysis & Quality Control

Quantitative Metrics
  • Z-Factor (Z'): Must be > 0.5 for HTS acceptance.

    
    
    (p = positive control/DMSO, n = negative control/inhibitor)
    
  • Percent Inhibition:

    
    
    
  • Selectivity Ratio: Calculate

    
    . A successful allosteric inhibitor should show >1000-fold selectivity.
    
Mechanism Visualization

MoA Compound Allosteric Inhibitor (e.g., Deucravacitinib) JH2 TYK2 JH2 Domain (Pseudokinase) Compound->JH2 Binds High Affinity (Stabilizes Structure) JH1 TYK2 JH1 Domain (Catalytic) JH2->JH1 Allosteric Clamp (Inhibits JH1) STAT STAT Phosphorylation JH1->STAT Downstream Signal (Prevented) Receptor Cytokine Receptor (IL-23R/IL-12R) Receptor->JH1 Activates (Blocked)

Figure 2: Mechanism of Action. The inhibitor binds JH2, enforcing an inhibitory interaction with JH1, thereby blocking receptor-mediated signaling.[4]

References

  • Wrobleski, S. T., et al. "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry, 62(20), 8973–8995 (2019).[7][8] Link

  • Burke, J. R., et al. "Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain." Science Translational Medicine, 11(502) (2019). Link

  • Lupardus, P. J., et al. "Structure of the pseudokinase-kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase specificity." Proceedings of the National Academy of Sciences, 111(22), 8025-8030 (2014). Link

  • BPS Bioscience. "TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit Protocol." Link

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 6-Methoxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the rational selection of solvents for the recrystallization of 6-methoxypyridazine derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development.[1] The purity of these active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring safety and efficacy.[2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The success of this technique is fundamentally dependent on the appropriate choice of solvent. This document outlines the guiding principles of solvent selection, provides a systematic protocol for solvent screening, and details a general procedure for the recrystallization of 6-methoxypyridazine derivatives.

Introduction: The Critical Role of Purity and Recrystallization

The 6-methoxypyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] As with any potential therapeutic agent, achieving a high degree of purity is a non-negotiable requirement for preclinical and clinical evaluation. Impurities can significantly alter the pharmacological and toxicological profile of a compound.[2]

Recrystallization remains a cornerstone technique for the purification of solid, nonvolatile organic compounds in both academic and industrial settings.[3] The process leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[4] An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution.[5] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities.[3] The impurities ideally remain in the cooled mother liquor, allowing for the isolation of the purified solid by filtration.

The selection of an appropriate solvent is the most critical parameter for a successful recrystallization. An improperly chosen solvent can lead to poor recovery, low purification efficiency, or even complete failure of the process.

Guiding Principles for Solvent Selection

The ideal solvent for recrystallizing a specific 6-methoxypyridazine derivative should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly or poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[5][6] This differential is the primary driver for high recovery of the purified product.

  • Appropriate Polarity: The principle of "like dissolves like" is a useful starting point.[4] Pyridazine itself is a polar molecule due to the presence of two electronegative nitrogen atoms.[7] The 6-methoxy group adds to this polarity. Therefore, solvents of moderate to high polarity are often good candidates. However, a solvent with polarity too closely matched to the solute may dissolve it even at room temperature, leading to poor yields.[4]

  • Favorable Impurity Solubility: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon cooling).[3][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility and Ease of Removal: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[3]

  • Safety and Cost: The solvent should be non-flammable, have low toxicity, and be reasonably priced.

Workflow for Solvent Selection

A systematic approach to solvent screening is essential for identifying the optimal recrystallization solvent. The following workflow provides a logical progression from initial selection to final optimization.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up A Select Candidate Solvents (Based on Polarity & Literature) B Small-Scale Solubility Tests (Room Temp & Hot) A->B ~10-20 mg of compound in ~0.5 mL solvent C Evaluate Crystal Formation (Upon Cooling) B->C Observe quality & quantity D Identify Promising Solvents (Good differential solubility) C->D E Test Solvent Mixtures (e.g., Ethanol/Water, Toluene/Heptane) D->E If single solvent is not ideal F Select Optimal Solvent or Mixture D->F If single solvent is optimal E->F G Perform Recrystallization on a Larger Scale F->G H Analyze Purity & Yield G->H e.g., HPLC, NMR, MP

Caption: A systematic workflow for selecting an optimal recrystallization solvent.

Common Solvents for Screening

The polarity of 6-methoxypyridazine derivatives can vary based on other substituents. Therefore, it is advisable to screen a range of solvents with varying polarities.

SolventBoiling Point (°C)Polarity IndexSafety & Handling NotesPotential for 6-Methoxypyridazine Derivatives
Water 10010.2Non-flammable, non-toxic.Good for highly polar or salt-form derivatives.[8] Often used in a mixture with a miscible organic solvent.
Ethanol 784.3Flammable.A very common and effective solvent for many heterocycles.[9] Good starting point.
Methanol 655.1Flammable, toxic.Similar to ethanol but more polar; may have higher solubility at room temp.
Isopropanol 823.9Flammable.Less polar than ethanol, good alternative if room temp solubility in ethanol is too high.
Ethyl Acetate 774.4Flammable.A moderately polar solvent; has shown good solubility for related pyridazinone structures.[10]
Acetone 565.1Highly flammable.A polar aprotic solvent, useful but low boiling point can be a challenge.
Toluene 1112.4Flammable, toxic.Good for less polar derivatives. Can be used in a mixture with a non-polar solvent like heptane.
Heptane/Hexane 98 / 690.1Highly flammable.Generally used as an "anti-solvent" in a solvent pair to induce crystallization. Unlikely to be a good primary solvent.
Dimethyl Sulfoxide (DMSO) 1897.2High boiling point, difficult to remove.Excellent dissolving power for many pyridazine derivatives, but not ideal for recrystallization due to high boiling point.[10]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of several solvents using a minimal amount of crude material.

  • Preparation: Place approximately 10-20 mg of the crude 6-methoxypyridazine derivative into several small test tubes.

  • Room Temperature Test: To each test tube, add the selected solvent dropwise (e.g., 0.2 mL at a time) and vortex. Observe if the compound dissolves readily at room temperature. An ideal solvent will not dissolve the compound at this stage.[6]

  • Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a sand bath or heating block to the boiling point of the solvent. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.

  • Evaluation: Assess the quality and quantity of the crystals formed. A successful test will yield a significant amount of crystalline solid from a solution that was clear when hot.

Protocol 2: General Recrystallization Procedure

This protocol outlines the steps for recrystallizing a 6-methoxypyridazine derivative once an optimal solvent has been identified.

Recrystallization_Protocol A 1. Dissolution Dissolve crude compound in minimum amount of hot solvent. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B If needed C 3. Crystallization Allow the solution to cool slowly to room temperature, then in an ice bath. A->C If no insoluble impurities B->C D 4. Crystal Collection Isolate crystals by vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum to remove residual solvent. E->F

Caption: Step-by-step general protocol for recrystallization.

  • Dissolution: Place the crude 6-methoxypyridazine derivative in an Erlenmeyer flask with a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the compound is completely dissolved.[4] Avoid adding a large excess of solvent, as this will reduce the final yield.[6]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. The temperature should be well below the melting point of the compound.

Conclusion

The purification of 6-methoxypyridazine derivatives by recrystallization is a highly effective method when the solvent is chosen strategically. By understanding the fundamental principles of solubility and employing a systematic screening protocol, researchers can efficiently identify the optimal conditions to achieve high purity and yield. This application note serves as a practical guide for scientists and professionals in drug development to streamline the purification process for this important class of compounds.

References

  • Recrystallization. (n.d.). University of Toronto. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH09qQKEfjhtkDUiQh_mmaXzYKpW7T22iqdk3XdhahGmCq2Rmo4q2qg3_ffDzCG7awE5QGFqDJhWkr5ELlA28G8jBQIH-iU40RoBaTfxF132zo9p4lueNRNU2meYtxC1nbXEj0g7wn68bQlyfooZthzQaoRBaIze_L2vd0=]
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcn-FRG4kM3XpykQEvyE3gpD6IOn1pl29By88mnoS8G0kFGXgrO6jJ26XoGKwMGYOALLW0A7BM3MCh80DCKKVKqYU5DqCcTeRqLbpulpL-gNCHyJ4ORTp_vn0EXHZr0L9M]
  • Solvent Selection for Crystallization. (n.d.). Scribd. [URL: https://www.scribd.
  • Recrystallization. (n.d.). Wired Chemist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErpgGblzAlYKzPQ5HsalDSMGPr34FgMe6SUvb_fGdvQj9xaHgx4GWUN1gIOKKAR2DRwUFacHlyG19zYsJfGGwIUjuOCBtYob9bfVTZ0IA1qjtNI-Y1F84nkxcsZ9v9kEIoesJ0t5F2Xb6RRI0qYO5hxkI7TED5oxEXWCKCBZustsqkeJAm_HD3edbRbYxtKm7JleffrcQ=]
  • Recrystallization (chemistry). (n.d.). EBSCO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5kFm4I8VDcq70yaE_hUPHxNVnKMyG-DWurZgMtuZkOB5COCgaHexdXgZsH-gVLIQomtCZLlohsAUmkIOS4lvda3MRZ6hErwK8A5FqyIwn-5f7wX23oQf99WLYGI7_-8YTzFSKPr5u-2Z9wd9SsNeE3GmAKAa2HcgvK2QA8LCurXxMGBcx1b_8]
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts. [URL: https://ijcrt.org/papers/IJCRT2302386.pdf]
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [URL: https://www.mdpi.com/1420-3049/24/18/3404]
  • Pyridazine CAS#: 289-80-5. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6703565.htm]
  • Buy 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9. (2023). Smolecule. [URL: https://www.smolecule.com/6-methoxypyridazin-3-amine-hydrochloride-cas-1589503-98-9.html]
  • An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications. (n.d.). Benchchem. [URL: https://www.benchchem.com/application-notes/3-chloro-6-methoxypyridazine]
  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [URL: https://www.reachem.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10219211/]
  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/index.shtm]
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). Chromatography Online. [URL: https://www.chromatographyonline.com/view/strategies-purification-synthetic-products-pharmaceutical-industry]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind key experimental steps, helping you to overcome common challenges and optimize your reaction yields.

The synthesis of this molecule is typically approached via a two-stage process: first, the preparation of the key intermediate, 6-methoxypyridazine-3-carboxylic acid, followed by its coupling with 2-aminopyridine. This guide is structured to address potential issues in both stages of this synthetic workflow.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling A 3,6-Dichloropyridazine B Nucleophilic Aromatic Substitution (SNAr) + Sodium Methoxide A->B C Intermediate (e.g., 6-Chloro-3-methoxypyridazine) B->C D Hydrolysis or Oxidation C->D E 6-Methoxypyridazine-3-carboxylic acid D->E F 6-Methoxypyridazine-3-carboxylic acid G Carboxylic Acid Activation (e.g., with SOCl₂) F->G H Acyl Chloride Intermediate G->H J Amide Bond Formation H->J I 2-Aminopyridine I->J K Final Product: 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide J->K

Caption: High-level workflow for the synthesis of the target carboxamide.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My yield for the 6-methoxypyridazine-3-carboxylic acid precursor is consistently low. What are the common pitfalls and how can I improve it?

Answer: Low yields in the synthesis of this key intermediate often stem from issues in one of two steps: the nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, or the subsequent conversion to the carboxylic acid.

1. Inefficient Methoxylation (SNAr Reaction): The reaction of a chloropyridazine with sodium methoxide is a critical SNAr step.[1] The pyridazine ring is electron-deficient, which facilitates nucleophilic attack, but several factors can hinder this process.

  • Cause - Insufficient Reactivity: The starting material, such as 3,6-dichloropyridazine, must be sufficiently activated for substitution. While the pyridazine nitrogens help, incomplete reaction can occur if conditions are not optimal.

  • Solution - Reaction Conditions: Ensure anhydrous conditions, as water can consume the sodium methoxide. The reaction often requires elevated temperatures or reflux in methanol for an extended period (e.g., 60 hours) to drive it to completion.[2] Using an excess of sodium methoxide can also improve conversion.[3]

  • Cause - Competing Reactions: In a substrate like 3,6-dichloropyridazine, substitution can occur at two positions. While studies show that with many nucleophiles, substitution happens preferentially, reaction conditions can affect selectivity.[4]

  • Solution - Controlled Stoichiometry & Temperature: Precise control over the stoichiometry of sodium methoxide and reaction temperature can favor monosubstitution.

2. Problems with Carboxylic Acid Formation: If your precursor is a methyl- or cyano-substituted pyridazine, you will need to convert this group to a carboxylic acid.

  • Cause - Harsh Oxidation Conditions: When oxidizing a methyl group (e.g., on 3-chloro-6-methylpyridazine) using strong oxidants like potassium permanganate or potassium dichromate, the harsh acidic and oxidative environment can lead to ring degradation, reducing the overall yield.[3]

  • Solution - Careful Control of Oxidation: The addition of the oxidant should be gradual and performed at low temperatures (e.g., under an ice bath) to manage the exotherm.[3] Following the reaction progress closely with TLC or LC-MS is crucial to avoid over-oxidation.

  • Cause - Incomplete Hydrolysis: If you are hydrolyzing a nitrile (cyano group) or an ester to the carboxylic acid, the reaction may not go to completion. Amide hydrolysis, in particular, can be sluggish.[5]

  • Solution - Appropriate Hydrolysis Conditions: Acidic or basic hydrolysis often requires prolonged heating.[5] For base-promoted hydrolysis, using a full equivalent of a strong base like NaOH is necessary as the reaction is promoted, not catalyzed.[5]

Q2: The final amide coupling between my carboxylic acid and 2-aminopyridine is failing or giving very low conversion. What is the problem?

Answer: This is a very common challenge. The low nucleophilicity of 2-aminopyridine makes this amide coupling non-trivial.

  • Cause - Reduced Nucleophilicity of 2-Aminopyridine: The amino group in 2-aminopyridine is directly attached to an electron-withdrawing pyridine ring. The lone pair on the amino nitrogen is delocalized into the aromatic system, making it a significantly weaker nucleophile than a typical alkylamine. Furthermore, the adjacent ring nitrogen can be protonated by any acid present, further deactivating the molecule.[6]

  • Solution 1: Use a Highly Reactive Electrophile (Acyl Chloride Method): The most direct way to overcome a weak nucleophile is to use a highly reactive electrophile. Converting the carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective strategy.[7][8][9] The resulting acyl chloride is much more electrophilic and will react with 2-aminopyridine. (See Protocol 2 below).

  • Solution 2: Employ Modern Peptide Coupling Reagents: If the acyl chloride method proves too harsh for other functional groups on your molecule or still gives low yields, modern coupling reagents are excellent alternatives.[10] These reagents work under milder conditions and are designed to minimize side reactions and racemization (if applicable).[10] See the table below for a comparison.

Coupling ReagentActivation MechanismAdvantagesCommon Issues
SOCl₂ Forms a highly reactive acyl chloride.[11]Inexpensive, powerful, gaseous byproducts (SO₂, HCl) drive reaction forward.[7]Harsh conditions, can be incompatible with sensitive functional groups, potential for side reactions.[11]
HATU/DIPEA Forms an activated HOBt ester.High efficiency, fast reaction rates, low rate of side reactions.Expensive, byproducts must be removed via purification.
EDC/HOBt Forms an activated O-acylisourea, then HOBt ester.Milder than SOCl₂, good for preventing racemization.Can be less effective for very unreactive amines, potential for urea byproduct issues.
DMTMM Forms a reactive species from the triazine core.Works well for reluctant anilines and can sometimes be used in aqueous media.[6]May require specific solvent conditions.
  • Solution 3: Optimize the Base and Solvent: When using the acyl chloride method, an acid scavenger like pyridine or triethylamine is essential to neutralize the HCl byproduct.[11] The choice of an inert, anhydrous solvent like THF, DCM, or DMF is critical. Be aware that DMF can participate in the reaction with SOCl₂ to form a Vilsmeier-type agent, which can accelerate the reaction but also lead to side products if not controlled.[7]

Q3: I am getting a complex mixture of byproducts during purification of the final amide. What are they and how can I prevent them?

Answer: Byproduct formation usually points to issues with the carboxylic acid activation step or the stability of the reactants/products.

  • Cause - Symmetrical Anhydride Formation: If the activated carboxylic acid (e.g., the acyl chloride) is exposed to any unreacted carboxylate (from the starting material), it can form a symmetrical anhydride. This anhydride is also reactive but consumes two equivalents of your valuable acid for every one amide bond formed.

  • Solution - Procedural Order: Ensure the carboxylic acid is fully converted to the acyl chloride before adding the 2-aminopyridine. A common procedure is to reflux the acid with excess SOCl₂, then remove the excess SOCl₂ under vacuum before dissolving the crude acyl chloride in a fresh solvent for the next step.[8] This prevents unreacted acid from being present during the coupling.

  • Cause - Reaction with Primary Amide Product: Thionyl chloride is a strong dehydrating agent and can dehydrate primary amides to nitriles.[5][12] While your target is a secondary amide, if you were synthesizing a primary amide analog, this would be a major concern.

  • Solution: This is less of an issue for your specific target but is a critical consideration in analogous syntheses. Using milder activating agents would be the solution.

  • Cause - Degradation or Side Reactions of 2-Aminopyridine: Under strongly acidic or harsh conditions, 2-aminopyridine can be unstable.

  • Solution: Add the 2-aminopyridine solution slowly to the acyl chloride solution at a reduced temperature (e.g., 0 °C) to control the reaction exotherm and minimize degradation.

Q4: What is the best strategy for purifying the final 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide?

Answer: The purification strategy depends on the nature of the impurities. A combination of techniques is often most effective.

  • Step 1: Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove many impurities. Washing the organic layer (e.g., ethyl acetate or DCM) with a mild base like sodium bicarbonate solution will remove any unreacted carboxylic acid and acidic byproducts. A subsequent wash with brine will help remove water.

  • Step 2: Recrystallization: If the crude product is semi-crystalline, recrystallization is an excellent method for achieving high purity.[13] Experiment with different solvent systems, such as ethanol, methanol, or ethyl acetate/hexane mixtures, to find conditions that yield clean crystals.

  • Step 3: Silica Gel Chromatography: For complex mixtures or oily products, flash column chromatography is the most reliable method.[14][15] Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. The polarity of your target molecule will be moderate, so a gradient from ~20% to 80% ethyl acetate in hexanes is a reasonable starting point. Monitor the fractions by TLC to ensure a clean separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of carboxylic acid activation using thionyl chloride (SOCl₂)?

Answer: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and reliable activation method. The mechanism proceeds in three main steps, which makes the overall reaction irreversible due to the formation of gaseous byproducts.[7][11]

  • Formation of Acyl Chlorosulfite: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This generates a highly reactive intermediate, an acyl chlorosulfite, and releases a chloride ion.

  • Nucleophilic Acyl Substitution: The released chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate.

  • Collapse and Product Formation: The resulting tetrahedral intermediate collapses, ejecting the chlorosulfite group. This group is unstable and fragments into sulfur dioxide (SO₂) gas and another chloride ion, forming the final acyl chloride product. The loss of SO₂ and HCl (formed from the initial proton transfer) as gases drives the reaction to completion.[11]

SOCl2_Mechanism RCOOH R-C(=O)OH Carboxylic Acid Intermediate1 R-C(=O)O-S(=O)Cl + HCl Acyl Chlorosulfite RCOOH->Intermediate1 attacks SOCl₂ SOCl2 S(=O)Cl₂ Thionyl Chloride Intermediate2 R-C(O⁻)(Cl)-O-S(=O)Cl Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ attack Chloride Cl⁻ RCOCl R-C(=O)Cl Acyl Chloride Intermediate2->RCOCl collapse Byproducts SO₂ (g) + Cl⁻ Intermediate2->Byproducts ejects

Caption: Mechanism for acyl chloride formation using thionyl chloride.

Q2: Are there alternative synthetic routes to the 6-methoxypyridazine-3-carboxylic acid intermediate?

Answer: Yes, while starting from a chloropyridazine is common, other routes have been reported. One notable alternative starts from 6-hydroxypyridazine-3-carboxylic acid.[3] This route involves a chlorination step (e.g., using POCl₃) to create a more reactive intermediate, followed by methoxylation. The choice of route often depends on the commercial availability and cost of the starting materials.

Q3: What are the key analytical methods for monitoring this synthesis and characterizing the product?

Answer:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The quickest way to gauge reaction completion by observing the disappearance of the limiting starting material spot and the appearance of the product spot.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product being formed and quantifying the remaining starting materials.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the exact structure of the final product. You should be able to identify characteristic peaks for the pyridazine and pyridine rings, the methoxy group, and the amide N-H proton.[13]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[13]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should observe a strong carbonyl (C=O) stretch for the amide around 1650-1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.[16]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6-Methoxypyridazine-3-carboxylic Acid[3][4]

This protocol is a representative example based on literature procedures and should be adapted and optimized for specific laboratory conditions.

  • Methoxylation: To a suspension of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide in methanol (4 M, ~2.5 eq).

  • Reflux: Heat the mixture to reflux and maintain for 48-60 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify the solution to approximately pH 5 with concentrated HCl. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold distilled water, and dry under vacuum to yield 6-methoxypyridazine-3-carboxylic acid. Purity can be checked by NMR and melting point.

Protocol 2: Synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide (Acyl Chloride Method)[9][10]
  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 6-methoxypyridazine-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, ~5-10 eq). Add a catalytic amount of DMF (1-2 drops).

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. Caution: SOCl₂ is corrosive and reacts violently with water.

  • Amide Formation: Dissolve the crude acyl chloride residue in an anhydrous solvent such as THF or DCM. In a separate flask, dissolve 2-aminopyridine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same anhydrous solvent.

  • Coupling: Cool the acyl chloride solution to 0 °C in an ice bath. Add the 2-aminopyridine solution dropwise with vigorous stirring over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, proceed with an aqueous workup and purification via recrystallization or column chromatography as described in the troubleshooting section.

References

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • Carboxylic Acid to Acid Chloride (SOCl₂) | Mechanism + Traps - Organic Chemistry Explained. URL: [Link]

  • Chemistry of Amides - LibreTexts. URL: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. URL: [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC. URL: [Link]

  • Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. URL: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate. URL: [Link]

  • Synthesis of 6-Methoxypyridine-3-carboxylic acid - PrepChem.com. URL: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - ScienceDirect. URL: [Link]

  • US4628088A - Preparation of substituted pyridazines - Google Patents.
  • Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅ - Chemistry Steps. URL: [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC. URL: [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC. URL: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. URL: [Link]

  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. URL: [Link]

  • a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses. URL: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. URL: [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. URL: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. URL: [Link]

Sources

Technical Support Center: Optimizing Permeability in Pyridazine TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Cell Permeability & Potency Disconnects in JH2-Targeting Pyridazine Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the TYK2 Inhibitor Optimization Hub

Overview: You are likely accessing this guide because your pyridazine-based TYK2 inhibitors show excellent binding affinity (


 or IC

) in biochemical assays but fail to translate into cellular potency (e.g., IL-23 or IFN

reporter assays).

This is a known liability of the pyridazine scaffold. While the diazine ring is essential for the specific hydrogen-bonding network required to bind the JH2 pseudokinase domain (specifically the Arg738/Val690 region), its high polarity and hydrogen bond acceptor (HBA) count often result in poor passive permeability and high efflux ratios.

This guide provides a systematic workflow to diagnose the root cause and implement chemical modifications to resolve it, using the clinical success of Deucravacitinib (BMS-986165) as a primary case study.

Module 1: Diagnostic Hub – Identifying the Permeability Block

Before modifying your chemistry, you must confirm that permeability (and not metabolic stability or off-target binding) is the driver of your potency loss.

The "Enzyme-Cell Disconnect" Flowchart

Use this logic tree to isolate the issue.

DiagnosticFlow Start Start: High Biochemical Potency (JH2 Binding Ki < 10 nM) CellAssay Run Cellular Assay (e.g., IL-23 induced STAT3) Start->CellAssay CheckShift Calculate Shift: Cell IC50 / Biochem IC50 CellAssay->CheckShift LowShift Shift < 10x Permeability is likely OK. Check metabolic stability. CheckShift->LowShift Low Shift HighShift Shift > 100x Permeability/Efflux Issue CheckShift->HighShift High Shift PAMPA Run PAMPA (Passive Diffusion only) HighShift->PAMPA PAMPAResult Is Pe > 100 nm/s? PAMPA->PAMPAResult GoodPassive Good Passive Diffusion. Problem is likely Efflux. PAMPAResult->GoodPassive Yes PoorPassive Poor Passive Diffusion. Problem is Polarity/TPSA. PAMPAResult->PoorPassive No Caco2 Run Caco-2 +/- Inhibitor GoodPassive->Caco2

Figure 1: Diagnostic logic to distinguish between intrinsic permeability issues (TPSA driven) and transporter-mediated efflux.

Module 2: Chemical Optimization Strategies

The pyridazine ring contains two adjacent nitrogen atoms.[1] In the context of TYK2 JH2 inhibitors, these nitrogens create a high Topological Polar Surface Area (TPSA). To improve permeability without destroying binding affinity, you must "hide" this polarity.

Strategy A: The Intramolecular Hydrogen Bond (IMHB) Lock

This is the most critical strategy for pyridazine-3-carboxamides.

  • The Mechanism: By placing an amide or amine group adjacent to the pyridazine nitrogen, you can induce a "closed" conformation. The exocyclic N-H acts as a donor to the pyridazine ring nitrogen (acceptor).

  • The Benefit: This "internalizes" two polar atoms (one donor, one acceptor), effectively removing them from the solvent-accessible surface area. This reduces the desolvation penalty required to cross the lipid bilayer.

Optimization Table: Impact of IMHB on Permeability

Compound ClassStructure FeatureIMHB StatusCaco-2

(nm/s)
Efflux Ratio
Gen 1 Pyridazine Unsubstituted AmideWeak/Fluctuating< 50> 20
Gen 2 (Deucravacitinib) N-Methyl AmideStrong (Locked) ~70-100~10
Gen 3 (Cyclized) Imidazo[1,2-b]pyridazinePermanent (Ring fused)> 150< 5
Strategy B: Lipophilicity Modulation (N-Methylation)

In the discovery of Deucravacitinib, the transition from a primary amide to a secondary N-methyl amide (and eventually N-trideuteromethyl) was pivotal.

  • Masking the Donor: A primary amide (

    
    ) has two H-bond donors. An N-methyl amide (
    
    
    
    ) has only one. Reducing H-bond donor count (HBD) is more effective for permeability than reducing acceptors.
  • The "Amide Flip": The N-methyl group forces the amide into a specific rotamer that favors the IMHB mentioned in Strategy A.

Strategy C: Fluorine Introduction

If N-methylation is metabolically unstable, introduce a Fluorine atom on the aromatic ring attached to the amide.

  • Effect: Fluorine lowers the pKa of nearby amines/amides, reducing their H-bond acceptor strength and increasing lipophilicity (LogD) without adding significant steric bulk.

Module 3: Experimental Protocols

Protocol 1: High-Throughput PAMPA (Passive Diffusion)

Use this to screen for intrinsic permeability (Strategy A & B).

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Lipid Solution: 1% Lecithin in Dodecane.

Workflow:

  • Preparation: Dilute test compounds to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Add 5 µL of Lipid Solution to the membrane of the Donor Plate. Critical: Ensure even spreading; do not touch the membrane with the tip.

  • Loading: Add 150 µL of compound solution to Donor wells. Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich: Place Donor plate on top of Acceptor plate.

  • Incubation: Incubate for 4 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Target:
    
    
    
    cm/s.
Protocol 2: Caco-2 with Efflux Inhibition

Use this to confirm if your compound is a P-gp substrate (Diagnostic).

Workflow:

  • Cell Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts. TEER values must exceed 300

    
    .
    
  • Dosing:

    • Set A (A->B): Dosing solution in Apical, Buffer in Basolateral.

    • Set B (B->A): Dosing solution in Basolateral, Buffer in Apical.

    • Set C (+ Inhibitor): Add Verapamil (50 µM) to both sides, then run A->B and B->A.

  • Sampling: Take aliquots at 60 and 120 minutes.

  • Interpretation:

    • If

      
      , the compound is an efflux substrate.
      
    • If Verapamil reduces the Ratio to ~1, it is P-gp mediated.

    • Note: Deucravacitinib has an efflux ratio of ~10 but high solubility/intrinsic permeability compensates for it in vivo [1].

Module 4: Frequently Asked Questions (FAQs)

Q: Why stick with the pyridazine scaffold if permeability is so hard to fix? A: Selectivity. The pyridazine nitrogen lone pairs form a unique water-mediated or direct H-bond network with the JH2 domain's "Lysine-Arginine" pocket (specifically Arg738 in TYK2). This interaction is absent in JAK1/2/3, providing the high selectivity required to avoid hematological side effects [1, 2].

Q: Does deuteration (as in Deucravacitinib) improve permeability? A: Indirectly. The primary purpose of the


 group is to prevent metabolic demethylation (improving half-life). However, the presence of the methyl group (deuterated or not) is what improves permeability by masking the amide hydrogen and locking the bioactive conformation via IMHB [1].

Q: My compound has high Efflux (Ratio > 20). Is it a dead end? A: Not necessarily. Calculate the Solubility-Permeability product . If your compound has high kinetic solubility (>100 µM), you may saturate the efflux transporters in the gut lumen. Deucravacitinib is a P-gp substrate but achieves high oral bioavailability due to high solubility and sufficient passive permeability (


 nm/s) [3].

References

  • Wrobleski, S. T., et al. (2019).[1][2][3][4] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[1][2][3] Journal of Medicinal Chemistry, 62(20), 8973–8995.[2][5] Link

  • Chimalakonda, A., et al. (2016). Selectivity Profile of the Tyrosine Kinase 2 (TYK2) Inhibitor BMS-986165. Pharmacology Research & Perspectives. Link

  • Meanwell, N. A. (2023).[6] The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.[6] Link

Sources

Navigating the Nuances of Pyridazine N-Oxide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of pyridazine N-oxides. The inherent asymmetry of the pyridazine ring presents a fascinating yet often frustrating challenge: the formation of regioisomers upon N-oxidation. This guide is designed to be your partner in the lab, offering in-depth technical insights and practical, field-proven solutions to help you control and resolve the formation of these isomers. We will move beyond simple protocols to explore the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during pyridazine N-oxide synthesis.

Q1: Why do I get a mixture of N-oxides when I oxidize my substituted pyridazine?

The two adjacent nitrogen atoms in the pyridazine ring are not electronically equivalent, especially when the ring is substituted. The N-oxidation reaction, typically employing a peracid like meta-chloroperoxybenzoic acid (m-CPBA), is an electrophilic addition to the lone pair of electrons on a nitrogen atom. The site of oxidation (N1 vs. N2) is determined by a delicate interplay of electronic and steric factors of the substituents on the pyridazine ring.[1][2]

Q2: What are the key factors that influence which nitrogen atom gets oxidized?

There are two primary factors at play:

  • Electronic Effects: The nitrogen atom with the higher electron density will be more nucleophilic and thus more readily attacked by the electrophilic oxidizing agent. Electron-donating groups (EDGs) will activate the nitrogen atoms, while electron-withdrawing groups (EWGs) will deactivate them. The position of the substituent dictates which nitrogen is more affected.

  • Steric Effects: Bulky substituents can physically hinder the approach of the oxidizing agent to the adjacent nitrogen atom. This steric hindrance can override electronic effects, leading to oxidation at the less sterically encumbered nitrogen.[2][3]

Q3: How can I quickly determine the ratio of my N-oxide isomers?

The most common and effective method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protons on the pyridazine ring will have different chemical shifts depending on which nitrogen is oxidized. Often, the protons on the N-oxide side of the ring experience a slight upfield or downfield shift compared to the unoxidized pyridazine. Integrating the signals corresponding to each isomer will give you the product ratio.[4][5] For more complex cases, 2D NMR techniques like HMBC and HSQC can be invaluable.[6][7]

Q4: Are there any general rules for predicting the major regioisomer?

While every substrate is unique, some general trends have been observed. For 3-substituted pyridazines, for instance, electron-donating groups tend to favor oxidation at the distal N1, while some electron-withdrawing groups may favor the adjacent N2. However, these are not hard and fast rules, and a combination of electronic and steric effects must always be considered.[1]

Troubleshooting Guide: Resolving Regioisomer Formation

This section provides a more in-depth, problem-and-solution-oriented approach to common challenges encountered in the lab.

Problem 1: Poor or Undesired Regioselectivity

You've run your oxidation and, after NMR analysis, you find a nearly 1:1 mixture of regioisomers, or the major isomer is the one you don't want.

This outcome suggests that the electronic and steric factors governing the reaction are not strongly biased towards one nitrogen over the other. The energy barrier for oxidation at both nitrogens is very similar under your current reaction conditions.

Your primary goal is to alter the reaction conditions to favor one pathway over the other.

  • Solution 1.1: Modify the Oxidizing Agent

    The size and reactivity of the peracid can influence regioselectivity.

    • Protocol: If you are using a bulkier peracid, consider switching to a smaller one, or vice-versa, to probe steric effects. For example, if m-CPBA is giving poor selectivity, you could try peracetic acid.

  • Solution 1.2: Adjust the Reaction Temperature

    Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which can favor the formation of one isomer.

    • Protocol: Run the reaction at 0 °C or even -20 °C. Monitor the reaction progress carefully, as the reaction time will be longer. A typical starting point would be to set up the reaction in an ice bath and allow it to slowly warm to room temperature overnight.

  • Solution 1.3: Vary the Solvent

    The polarity of the solvent can influence the transition state of the oxidation.

    • Protocol: If you are using a non-polar solvent like dichloromethane (DCM), try a more polar solvent like ethyl acetate or even a protic solvent like acetic acid (if your substrate is stable). Conversely, if you are in a polar solvent, a switch to a non-polar one might alter the selectivity.

The interplay of these factors can be visualized in the following workflow:

start Poor Regioselectivity Observed oxidant Modify Oxidizing Agent (e.g., m-CPBA vs. Peracetic Acid) start->oxidant analyze Analyze Regioisomeric Ratio by NMR oxidant->analyze temp Adjust Reaction Temperature (e.g., Room Temp to 0°C or -20°C) temp->analyze solvent Vary Solvent Polarity (e.g., DCM vs. Ethyl Acetate) solvent->analyze analyze->temp If not improved analyze->solvent If not improved end Optimized Regioselectivity Achieved analyze->end If successful

Caption: Troubleshooting workflow for optimizing regioselectivity.

Problem 2: Difficulty in Separating Regioisomers

Your reaction has produced a mixture of isomers, and now you are struggling to isolate the desired product in a pure form.

Regioisomers of pyridazine N-oxides often have very similar polarities, making them co-elute during standard column chromatography.

  • Solution 2.1: Optimize Column Chromatography Conditions

    • Protocol:

      • Stationary Phase: If you are using silica gel, consider switching to a different stationary phase like alumina (which can be basic, neutral, or acidic) or a reverse-phase silica (C18).[8]

      • Solvent System: Employ a shallow gradient of a more polar solvent in a less polar one. For example, instead of a large jump from hexane to ethyl acetate, try a slow gradient of 0-20% ethyl acetate in hexane. Sometimes, adding a small amount of a third solvent with a different polarity (e.g., a small percentage of methanol in a DCM/ethyl acetate mixture) can improve separation.

      • Additives: For basic compounds like pyridazines, adding a small amount of a base like triethylamine (0.1-1%) to your eluent can reduce tailing on silica gel and improve resolution.[9]

  • Solution 2.2: High-Performance Liquid Chromatography (HPLC)

    • Protocol: For particularly challenging separations, preparative HPLC is a powerful tool. A common starting point for pyridazine-like compounds is a C18 column with a mobile phase of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[10][11]

  • Solution 2.3: Fractional Crystallization

    • Protocol: If your isomers are solid, you may be able to separate them by fractional crystallization. This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first. This is often a trial-and-error process with different solvents.

The decision-making process for separation is outlined below:

start Inseparable Regioisomers chromatography Optimize Column Chromatography start->chromatography crystallization Fractional Crystallization (if solid) start->crystallization hplc Preparative HPLC chromatography->hplc If still co-eluting separated Pure Isomers Obtained chromatography->separated If successful hplc->separated crystallization->separated

Caption: Workflow for the separation of regioisomers.

Problem 3: Ambiguous Isomer Identification

You have separated your isomers, but you are unsure which is the N1-oxide and which is the N2-oxide.

Simple ¹H NMR may not be sufficient for unambiguous assignment, especially with complex substitution patterns.

  • Solution 3.1: Advanced NMR Techniques

    • Protocol:

      • ¹³C NMR: The carbon atoms adjacent to the N-oxide will experience a significant change in their chemical shift compared to the parent pyridazine. This can be a key indicator.[12][13]

      • ¹⁵N NMR: The nitrogen chemical shift is highly sensitive to its electronic environment. The oxidized nitrogen will have a distinctly different chemical shift from the unoxidized nitrogen.[6][7]

      • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons that are 2-3 bonds away, helping to piece together the structure. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons, which can be useful if you have a substituent with protons that are physically close to one side of the pyridazine ring.

  • Solution 3.2: X-ray Crystallography

    • Protocol: If you can grow a suitable crystal of one of the isomers, single-crystal X-ray diffraction will provide an unambiguous structural determination. This is the "gold standard" for structure elucidation.[14]

Data-Driven Insights: Substituent Effects and Analytical Signatures

To aid in your experimental design and analysis, the following tables summarize key data on substituent directing effects and expected NMR chemical shift changes.

Table 1: General Directing Effects of Substituents in Pyridazine N-Oxidation
Substituent PositionSubstituent TypePredominant IsomerRationale
3-positionElectron-Donating (e.g., -OR, -NR₂)N1-oxideThe electron-donating effect increases the nucleophilicity of both nitrogens, but the steric bulk of the substituent favors attack at the more distant N1.
3-positionElectron-Withdrawing (e.g., -Cl, -NO₂)N2-oxideThe inductive electron-withdrawing effect deactivates the adjacent N2 less than the more distant N1.
4-positionElectron-Donating or WithdrawingMixture often observedThe substituent is equidistant from both nitrogens, leading to a greater dependence on the specific electronic nature of the group and subtle steric effects.

Note: These are general trends and exceptions can occur based on the specific substrate and reaction conditions.

Table 2: Typical ¹³C NMR Chemical Shift Changes Upon N-Oxidation
Position Relative to N-OxideTypical Chemical Shift Change (Δδ, ppm)
α-Carbons (adjacent to N-O)Upfield shift
β-CarbonsDownfield shift
γ-Carbon (para to N-O)Upfield shift

These values are based on studies of pyridine N-oxides and provide a useful starting point for the analysis of pyridazine N-oxides.[12]

By understanding the fundamental principles of electronic and steric control, and by systematically applying the troubleshooting strategies outlined in this guide, you can gain greater control over your pyridazine N-oxide syntheses. Remember that each substrate is unique, and a combination of these approaches may be necessary to achieve your desired outcome.

References

  • I. J. S. Fairlamb, Ed., Pyrazine, Pyridazine, and Pyrimidine Chemistry, in Comprehensive Organic Synthesis II, 2nd ed., Elsevier, 2014, vol. 5, pp. 642-736.
  • Frederich, J. H., et al. Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Ph.D. Thesis, Florida State University, 2019. [Link]

  • Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry, 2020. [Link]

  • Roy, P. D., et al. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Magnetic Resonance in Chemistry, 2021, 59(11), 1187-1196. [Link]

  • Katritzky, A. R., et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 2010, 48(5), 397-402. [Link]

  • Basistyi, V. S., & Frederich, J. H. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 2022, 24(10), 1907–1912. [Link]

  • Kolehmainen, E., et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate, 2010. [Link]

  • Greenberg, A., et al. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 2020, 25(16), 3703. [Link]

  • Shvo, Y., & Shanan-Atidi, H. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 1975, 40(19), 2876–2878. [Link]

  • Mirzayan, A., et al. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions, 2018, 47(32), 11026-11035. [Link]

  • Borger, M., & Frederich, J. H. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. The Journal of Organic Chemistry, 2019, 84(16), 10032-10039. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Shishido, K., et al. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry, 2024, 22(34), 7029-7034. [Link]

  • Li, Z., et al. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 2015, 17(12), 3010–3013. [Link]

  • El-Gendy, B. E. M., et al. Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001, 2001(1), 242-268. [Link]

  • Wessig, P., & Müller, T. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 2024, 67(8), 6215–6249. [Link]

  • Baran, P. S., et al. Regioselective chlorination of pyridine N‐oxides under optimized reaction conditions. Angewandte Chemie International Edition, 2014, 53(30), 7915-7919. [Link]

  • Iancu, M., et al. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 2021, 26(11), 3326. [Link]

  • Levin, M. D., et al. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago, 2022. [Link]

  • Organic Syntheses. pyridine-n-oxide. Organic Syntheses. [Link]

  • Baumstark, A. L., et al. N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. Heterocyclic Communications, 1998, 4(3), 259-262. [Link]

  • Comins, D. L., et al. Regioselective Oxidation of 3-Substituted Pyridinium Salts. Molecules, 2000, 5(10), 1176-1185. [Link]

  • Bashkin, J. K. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate, 2016. [Link]

  • Borger, M., & Frederich, J. H. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PubMed, 2019. [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2010, 2(2), 1112-1122. [Link]

  • Klinge, D. E., & van der Plas, H. C. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot, 1975. [Link]

  • Albini, A., & Fagnoni, M. The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. Preprints.org, 2024. [Link]

  • Comins, D. L., et al. Regioselective Oxidation of 3-Substituted Pyridinium Salts. MDPI, 2000. [Link]

  • Al-Zoubi, R. M., et al. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 2025, 30(1), 123. [Link]

  • Boukharsa, Y., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 2014, 6(12), 297-310. [Link]

  • Organic Syntheses. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses. [Link]

  • Shaabani, A., et al. The first practical approach to new pyrimido[4,5-d]pyridazines: novel chemoselective and regioselective reactions. Arkivoc, 2013, 2013(4), 323-333. [Link]

  • Asif, M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication, 2019. [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link]

Sources

Strategies to reduce hERG toxicity in pyridazine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide to Mitigating hERG Toxicity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical answers to common challenges encountered when dealing with hERG toxicity in pyridazine-based kinase inhibitors. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal reasoning behind each strategic choice, empowering you to make informed decisions in your lead optimization campaigns.

Part 1: Foundational Understanding - FAQs

This section addresses the fundamental questions regarding the hERG channel and its interaction with pyridazine-containing molecules.

Question: What is the hERG channel, and why is it a recurring issue in drug development?

Answer: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of a voltage-gated potassium ion channel, Kv11.1.[1][2] This channel is critical for cardiac function, as it conducts the rapid component of the delayed rectifier potassium current (IKr), which is essential for the repolarization phase of the cardiac action potential.[3][4] In simple terms, it helps reset the heart muscle after each beat.

Blockade of the hERG channel by small molecules delays this repolarization, leading to a condition known as Long QT Syndrome (LQTS).[5][6] This syndrome can increase the risk of developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP), which can lead to sudden cardiac death.[7][8]

The hERG channel is a frequent stumbling block in drug discovery for two main reasons:

  • Promiscuous Binding Pocket: The inner pore of the channel is large and lined with hydrophobic and aromatic amino acid residues (notably Tyrosine 652 and Phenylalanine 656), allowing it to bind a wide variety of structurally diverse molecules.[6][9]

  • Common Pharmacophoric Features: Many kinase inhibitors possess features typical of hERG blockers: a basic nitrogen atom capable of being protonated and significant lipophilic (hydrophobic) regions.[10]

Due to this risk, regulatory agencies like the FDA mandate rigorous hERG assessment for all new drug candidates.[11][12][13]

Question: My lead compound is a pyridazine-based kinase inhibitor. Are there inherent properties of the pyridazine ring that influence hERG toxicity?

Answer: Yes, the pyridazine ring itself has unique physicochemical properties that can be strategically leveraged. Compared to a simple phenyl ring, the pyridazine heterocycle is more polar and less lipophilic.[14] This inherent polarity can be advantageous, as high lipophilicity is a major driver for hERG channel binding.[15][16]

Key properties of the pyridazine ring include:

  • Weak Basicity: The nitrogen atoms in the pyridazine ring are weakly basic, which is a favorable trait. Strong basicity is a primary contributor to hERG binding, as a positively charged amine readily engages in cation-π interactions within the channel pore.[14][17]

  • High Dipole Moment: The pyridazine ring possesses a significant dipole moment, which can influence molecular conformation and interactions with the target kinase and off-target proteins like hERG.[14]

  • Hydrogen Bonding Capacity: The two adjacent nitrogen atoms are robust hydrogen bond acceptors, a feature crucial for on-target kinase binding but one that can also be manipulated to improve physicochemical properties and reduce off-target effects.[14]

In some discovery programs, replacing other heterocycles or a phenyl ring with a pyridazine has been shown to mitigate hERG liability, primarily by reducing lipophilicity and basicity.[10][18] However, the overall hERG risk depends on the entire molecular structure, not just the core.

Part 2: Troubleshooting and Medicinal Chemistry Strategies

This section provides actionable strategies in a Q&A format for when you encounter hERG liability in your pyridazine-based compounds.

Question: My pyridazine kinase inhibitor has a potent hERG IC50 (<5 µM). What are the first structural features I should investigate?

Answer: The first step is to analyze your molecule for the classic pharmacophoric features of hERG binders. The interaction is primarily driven by two key properties: basicity and lipophilicity .

G Start hERG Liability Identified (IC50 < 5 µM) Action_Plan Develop Mitigation Strategy Basic_Amine Basic_Amine Basic_Amine->Action_Plan High Risk High_Lipo High_Lipo High_Lipo->Action_Plan High Risk caption Fig 1. Initial assessment workflow for hERG liability.

  • Identify the Most Basic Center: Locate the most basic nitrogen atom in your molecule. This is often a saturated amine within a side chain (e.g., piperidine, piperazine) rather than the pyridazine nitrogens themselves. Calculate its predicted pKa. A pKa > 7.5 is a significant red flag, as the amine will be predominantly protonated at physiological pH (7.4), making it primed for cation-π interactions in the hERG pore.[10]

  • Assess Overall Lipophilicity: Calculate the compound's cLogP or LogD. High lipophilicity (cLogP > 3.5) is strongly correlated with increased hERG affinity.[15][19] Hydrophobic molecules have better access to the binding site within the channel's transmembrane domain.

  • Analyze the Pharmacophore: Does your molecule fit the general hERG pharmacophore: a basic amine connected to one or more lipophilic/aromatic groups? The pyridazine core itself can act as one of these aromatic groups.

A quantitative structure-activity relationship (QSAR) analysis can further help pinpoint which structural features contribute most to the observed hERG activity.[20][21]

Question: How can I reduce the basicity of my lead compound without losing kinase potency?

Answer: Reducing basicity is one of the most effective strategies to mitigate hERG risk.[22][23] The goal is to lower the pKa of the basic center to reduce the population of the protonated form at physiological pH.

Table 1: Strategies for Basicity Reduction

StrategyMechanismExample ModificationPotential Impact on Potency
Introduce Inductive Effects Add electron-withdrawing groups near the basic nitrogen to pull electron density away from it.Add a fluorine atom to a piperidine ring; replace a piperidine with a more electron-deficient morpholine.[10]Often well-tolerated if the amine's primary role is as a linker or for solubility.
Increase Steric Hindrance Add bulky groups near the basic center to physically block its interaction with the hERG pore residues.Introduce a methyl or cyclopropyl group adjacent to the amine.Can be effective, but risks introducing a steric clash with the target kinase.
Delocalize the Lone Pair Convert an aliphatic amine to a less basic form where the lone pair is involved in resonance.Change a piperidine to an aniline or an amide. This is a major structural change.High risk of losing potency, as the original amine may have a critical H-bond interaction with the kinase.
Introduce an Acidic Moiety Add a carboxylic acid or tetrazole to create a zwitterion. The intramolecular interaction can mask the basic center.[10]The transformation of terfenadine (hERG blocker) to fexofenadine (non-blocker) is the classic example of this strategy.[10]Can be very effective for hERG, but may decrease cell permeability due to the charged groups.

The key is to understand the role of the basic amine. If it forms a critical hydrogen bond with the kinase hinge region, drastic changes like converting it to an amide will likely abolish activity. In such cases, subtle modulation via inductive effects is the preferred starting point.

Question: My compound has a high cLogP. What are some effective ways to decrease lipophilicity while preserving on-target activity?

Answer: Decreasing lipophilicity is a parallel strategy to reducing basicity and is highly effective.[22][23]

G Start High Lipophilicity (cLogP > 3.5) Add_Polar Add_Polar Start->Add_Polar Replace_Lipo Replace_Lipo Start->Replace_Lipo Truncate Truncate Start->Truncate Ex_Add_Polar Ex_Add_Polar Add_Polar->Ex_Add_Polar Ex_Replace_Lipo Ex_Replace_Lipo Replace_Lipo->Ex_Replace_Lipo Ex_Truncate Ex_Truncate Truncate->Ex_Truncate caption Fig 2. Common strategies for reducing molecular lipophilicity.

  • Incorporate Polar Atoms/Groups: Strategically introduce nitrogen or oxygen atoms. For instance, replacing a carbon in an alkyl chain with an oxygen (ether linkage) or adding a hydroxyl group to a non-critical lipophilic region can significantly lower cLogP.

  • Replace Lipophilic Aromatic Rings: If your molecule contains other aromatic systems besides the core pyridazine, consider replacing them with more polar heterocycles. A classic example from a drug discovery program involved replacing a pyridazine ring with a more polar urea group, which successfully reduced cLogP and mitigated hERG activity.[10][18]

  • Metabolic "Soft Spot" Introduction: Introducing a site that can be readily oxidized by metabolic enzymes (e.g., adding a methyl group to an aromatic ring that can be hydroxylated) can lead to a more polar metabolite in vivo, effectively reducing exposure of the parent hERG-active compound. This is an advanced strategy that requires careful balance to avoid creating metabolic liabilities.

When making these changes, it is crucial to use structure-activity relationship (SAR) data to guide your modifications.[20] Avoid altering parts of the molecule known to be essential for kinase binding.

Part 3: Experimental Validation and Protocols

This section outlines the standard experimental workflow for assessing hERG liability.

Question: What is the standard workflow for testing my compounds for hERG toxicity?

Answer: A tiered approach is used, moving from high-throughput screening to more complex, lower-throughput, but more definitive assays. This "screening cascade" efficiently filters compounds and conserves resources.

G cluster_0 Tier 1: Early Screening (High-Throughput) cluster_1 Tier 2: Gold Standard Confirmation (Medium-Throughput) cluster_2 Tier 3: Preclinical Safety (Low-Throughput) In_Silico In Silico Modeling (QSAR, Pharmacophore Models) HTS_Assay High-Throughput Assay (e.g., Radioligand Binding, Thallium Flux) In_Silico->HTS_Assay Patch_Clamp Automated Electrophysiology (Patch-Clamp Assay) Determines IC50 HTS_Assay->Patch_Clamp Filter & Prioritize Hits Ex_Vivo Ex Vivo Tissue Assays (e.g., Purkinje Fibers, Langendorff Heart) Patch_Clamp->Ex_Vivo Confirm & Characterize Leads In_Vivo In Vivo Cardiovascular Study (e.g., Telemetry in Dogs/Monkeys) Measures QT Prolongation Ex_Vivo->In_Vivo caption Fig 3. Tiered experimental workflow for hERG risk assessment.

  • Tier 1 (Early Discovery): In silico models and high-throughput assays are used to flag potential liabilities early.[24][25] These methods are fast and cost-effective for screening large numbers of compounds.

  • Tier 2 (Lead Optimization): The "gold standard" manual or automated patch-clamp electrophysiology assay is performed.[26][27] This directly measures the inhibition of the IKr current in cells expressing the hERG channel and provides a reliable IC50 value. This is the most critical assay for decision-making.

  • Tier 3 (Preclinical): For late-stage lead compounds or development candidates, ex vivo and in vivo studies are conducted to confirm if the in vitro hERG inhibition translates to actual QT prolongation in a physiological system.[28][29]

Question: Can you provide a protocol for the automated patch-clamp hERG assay?

Answer: Certainly. The following is a generalized protocol for an automated patch-clamp system (e.g., QPatch or SyncroPatch). Specific parameters may vary by instrument and laboratory.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that has been engineered to stably express the hERG (Kv11.1) channel.[11]

    • Culture cells according to standard procedures. On the day of the experiment, detach cells to create a single-cell suspension.

  • Instrument Setup:

    • Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

    • Extracellular Solution (Typical): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4.

    • Intracellular Solution (Typical): Contains (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., pyridazine kinase inhibitor) in 100% DMSO.

    • Perform serial dilutions in the extracellular solution to achieve the final desired test concentrations. The final DMSO concentration should be kept low and constant across all wells (e.g., ≤0.3%).

  • Assay Execution:

    • The instrument automatically performs the following steps:

      • Adds the cell suspension to the measurement plate.

      • Achieves a high-resistance "giga-seal" between a single cell and the aperture.

      • Establishes a whole-cell patch-clamp configuration.

    • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit the characteristic hERG current. A common protocol involves:

      • Holding potential at -80 mV.

      • Depolarizing step to +20 mV to open the channels.

      • Repolarizing step to -50 mV to measure the peak tail current, which is the primary measurement of hERG activity.[27]

    • Data Acquisition:

      • Record baseline hERG current in the presence of vehicle (extracellular solution with DMSO).

      • Apply the test compound at increasing concentrations, allowing for a 3-5 minute incubation at each concentration.

      • Record the hERG current at each concentration.

      • Apply a known potent hERG blocker (e.g., E-4031 or dofetilide) as a positive control to confirm maximal channel block.[11][27]

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Plot the concentration-response curve and fit it to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

A compound is often flagged for hERG liability if its IC50 is less than 30-fold higher than its therapeutic free plasma concentration.

References
  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (n.d.). Toxicology Research.
  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (2022). MDPI.
  • hERG K+ Channels: Structure, Function, and Clinical Significance. (2012). Physiological Reviews.
  • "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field. (2015). SCIRP.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
  • In silico prediction of hERG inhibition. (n.d.). PubMed.
  • Insights into the Molecular Mechanism of hERG1 Channel Activation and Blockade by Drugs. (n.d.). Current Medicinal Chemistry.
  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (n.d.). Toxicology Research.
  • hERG K(+) channels: structure, function, and clinical significance. (2012). PubMed.
  • Predictive in silico modeling for hERG channel blockers. (n.d.). ClinPGx.
  • Structural modeling of the hERG potassium channel and associated drug interactions. (n.d.). Frontiers.
  • hERG channels in the heart explained. (2025). YouTube.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. (n.d.). PMC.
  • hERG Serum Shift Assay. (n.d.).
  • Mechanisms and Clinical Relevance of Drug-Induced Long QT Syndrome: Block of hERG, Drug Metabolism and. (2020).
  • UChicago Medicine research reveals intriguing theory on hERG potassium channel function that could help improve heart care. (2021). UChicago Medicine.
  • Drug-induced hERG Block and Long QT Syndrome. (n.d.). Ovid.
  • Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced F
  • Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk. (2023). PMC.
  • Comprehensive in vitro pro-arrhythmic assays demonstrate that omecamtiv mecarbil has ... (n.d.). PMC.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (2023). Blumberg Institute.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • Best Practice hERG Assay | Advanced Solutions. (2024).
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences.
  • A quantitative assessment of hERG liability as a function of lipophilicity. (2007). PubMed.
  • Relationship between hERG half-inhibitory concentrations and lipophilicity for basic and neutral drugs. (n.d.).
  • [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development]. (2016). PubMed.
  • The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Pl
  • A quantitative assessment of hERG liability as a function of lipophilicity. (n.d.).
  • Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. (2025).
  • FDA Public Workshop: Cardiovascular Toxicity Assessment in Oncology Trials. (2016). FDA.
  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024). YouTube.
  • Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. (2023). FDA.
  • IRAK1/4/pan-FLT3 Kinase Inhibitors with Reduced hERG Block as Treatments for Acute Myeloid Leukemia. (2025).
  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. (2022). PMC.
  • FDA Public Workshop: Assessment of Cardiovascular Toxicities in Immuno-oncology Trials. (2018). FDA.
  • Cardiac Safety in Clinical Trials. (2025). Applied Clinical Trials.
  • Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. (n.d.). ChemRxiv.
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.).
  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. (2024). RSC Publishing.
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
  • Case studies of optimizing hERG toxicity for different compounds. a,... (n.d.).
  • The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. (n.d.). NCBI.

Sources

Validation & Comparative

A Comparative Guide to Establishing the Purity of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of the heterocyclic compound, 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide. We will delve into the causality behind experimental choices, present comparative data from orthogonal analytical techniques, and provide detailed protocols to empower you to validate and compare reference standards from various sources.

The structure of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, with its multiple heteroatoms and aromatic rings, presents a unique analytical challenge. Its potential for hydrogen bonding, varied solubility, and the presence of multiple nitrogen atoms can influence its chromatographic behavior and spectroscopic properties. Therefore, a multi-faceted approach is essential for an unambiguous purity assessment.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is fraught with risk. A chromatographic method like High-Performance Liquid Chromatography (HPLC) may not detect impurities that lack a chromophore or are non-volatile, while a spectroscopic method like Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct measure of the analyte but may not separate closely related structural isomers. By employing orthogonal methods—techniques that measure the same property using different physical principles—we create a self-validating system of cross-checks that enhances the trustworthiness of the final purity value.

This guide will compare two hypothetical reference standard lots of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, designated as Vendor A and Vendor B , using a suite of analytical techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): For the separation and quantification of organic impurities.

  • Quantitative ¹H-NMR (qNMR): As a primary ratio method for an absolute purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For impurity identification and confirmation of molecular weight.

Part 1: Chromatographic Purity by HPLC-UV

HPLC is a cornerstone of pharmaceutical analysis for its ability to separate complex mixtures into individual components. For a molecule like 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, a reversed-phase method is typically effective, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 stationary phase is chosen for its versatility and strong retention of aromatic compounds. The end-capping on modern C18 columns minimizes peak tailing that can arise from the interaction of the basic nitrogen atoms in the pyridyl and pyridazine rings with residual silanols on the silica support.

  • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The buffer (e.g., ammonium acetate) is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times and peak shapes for ionizable compounds.

  • Detection: UV detection is selected based on the strong chromophores present in the aromatic rings of the molecule. Wavelength selection is critical and is typically set at the absorption maximum of the main compound to maximize sensitivity.

Experimental Protocol: HPLC-UV for Impurity Profiling

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Comparative Data: Vendor A vs. Vendor B
ParameterVendor AVendor B
Main Peak Area % 99.85%99.52%
Impurity 1 (RRT 0.85) 0.08%0.25%
Impurity 2 (RRT 1.12) 0.05%0.15%
Other Impurities < 0.02%0.08%
Total Impurities 0.15%0.48%

Interpretation: The HPLC-UV analysis reveals that the reference standard from Vendor A has a higher chromatographic purity than that from Vendor B. Vendor B's material contains a significantly higher level of an impurity at a relative retention time (RRT) of 0.85. The validation of such an HPLC method is crucial and must adhere to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[1][2][3][4]

Workflow for HPLC Method Validation

HPLC_Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method validation according to ICH guidelines.

Part 2: Absolute Purity by Quantitative ¹H-NMR (qNMR)

Quantitative NMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[5][6][7] The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

Causality Behind Experimental Choices:

  • Internal Standard Selection: An ideal internal standard should have a simple spectrum (preferably a single sharp peak), be of high purity, chemically stable, non-reactive with the analyte, and have a peak in a region of the spectrum free from any analyte signals. Maleic acid is a common choice as it provides a sharp singlet in a relatively clear region of the spectrum for many analytes.[5]

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ is often a good choice for its high boiling point and ability to dissolve a wide range of organic molecules.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is crucial. This ensures that all protons have fully relaxed between scans, and their signal intensity is directly proportional to their number.

Experimental Protocol: qNMR for Absolute Purity

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 15 mg of the 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide reference standard into a clean vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse sequence

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Relaxation Delay (D1): 30 seconds

  • Number of Scans: 16

  • Data Points: 64k

Data Processing and Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparative Data: Vendor A vs. Vendor B
ParameterVendor AVendor B
Analyte Signal Integral Singlet at ~4.1 ppm (methoxy group, 3H)Singlet at ~4.1 ppm (methoxy group, 3H)
Internal Standard Maleic AcidMaleic Acid
Calculated Purity (qNMR) 99.7%98.9%
Observed Impurities Minor unidentified signalsSignals consistent with Impurity 1 from HPLC

Interpretation: The qNMR results corroborate the HPLC findings, showing Vendor A's material to have higher purity. qNMR offers the advantage of being a direct measurement, independent of the response factors of impurities, which is a limitation in HPLC-UV.[5][8] The European Pharmacopoeia and USP now recognize qNMR as an official method for purity determination.[7][9]

Part 3: Impurity Identification by LC-MS

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal tool for identifying unknown impurities.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar, nitrogen-containing molecules like our target compound, as it can readily form protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred as it provides accurate mass measurements, which can be used to determine the elemental composition of impurities.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the impurity ions. The resulting fragmentation pattern provides structural information that aids in the identification of the impurity. The fragmentation of pyridazine rings can involve characteristic losses.[10]

Experimental Protocol: LC-MS for Impurity Identification

Instrumentation:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer with an ESI source.

LC Conditions:

  • (Similar to the HPLC-UV method, but often with a smaller column internal diameter and particle size for better sensitivity and resolution).

MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • MS/MS: Data-dependent acquisition, fragmenting the top 3 most intense ions in each full scan.

Comparative Data: Vendor A vs. Vendor B

Vendor A:

  • Main Peak: m/z 269.1038 [M+H]⁺ (Calculated for C₁₃H₁₂N₄O₂: 269.1033)

  • Impurities: No significant impurities detected above 0.05%.

Vendor B:

  • Main Peak: m/z 269.1039 [M+H]⁺

  • Impurity 1 (RRT 0.85): m/z 255.0879 [M+H]⁺. This corresponds to a potential loss of a methyl group and the addition of a hydrogen, suggesting a demethylated precursor, 6-hydroxy-N-(pyridin-2-yl)pyridazine-3-carboxamide . MS/MS fragmentation of this ion would be required to confirm the structure.

Workflow for Impurity Identificationdot

Impurity_ID Start HPLC shows unknown impurity LCMS Run LC-HRMS Start->LCMS AccurateMass Determine Accurate Mass (Elemental Composition) LCMS->AccurateMass MSMS Acquire MS/MS Fragmentation Data AccurateMass->MSMS Database Search Spectral Libraries & Propose Structures MSMS->Database Synthesis Synthesize Proposed Impurity & Confirm by Co-injection Database->Synthesis

Sources

Benchmarking Allosteric TYK2 Inhibitors Against Orthosteric Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of allosteric TYK2 inhibitors (targeting the JH2 pseudokinase domain) versus traditional orthosteric ligands (targeting the JH1 catalytic domain). It synthesizes mechanistic insights, comparative data, and validated experimental protocols for researchers in drug discovery.

Executive Summary: The Allosteric Shift

The discovery of the JAK homology 2 (JH2) pseudokinase domain as a "druggable" regulatory switch has fundamentally altered the landscape of JAK family inhibition. Traditional orthosteric inhibitors (e.g., Tofacitinib, Baricitinib) target the highly conserved ATP-binding pocket of the JH1 catalytic domain, leading to broad "pan-JAK" inhibition and associated toxicity (e.g., anemia, VTEs).

Allosteric TYK2 inhibitors (e.g., Deucravacitinib, Zasocitinib) bypass this conservation issue by binding to the unique JH2 domain.[1][2] This binding stabilizes an auto-inhibitory conformation that prevents the JH1 domain from activating, offering exquisite selectivity.[3]

Core Comparison Matrix
FeatureOrthosteric Ligands (e.g., Tofacitinib)Allosteric Inhibitors (e.g., Deucravacitinib)
Binding Site JH1 Catalytic Domain (ATP Pocket)JH2 Pseudokinase Domain (Regulatory Pocket)
Mechanism Competitive inhibition with ATPAllosteric stabilization of auto-inhibited state
Selectivity Low (Class effects across JAK1/2/3)High (>1000-fold vs JAK1/2/3)
Primary Pathways Broad (IL-2, IL-6, IFN, GM-CSF, EPO)Specific (IL-12, IL-23, Type I IFN)
Toxicity Risk Anemia, Neutropenia (JAK2 dependent)Reduced (Sparing of JAK2/EPO pathway)

Mechanistic Benchmarking

To understand the performance difference, one must visualize the structural causality. Orthosteric ligands block the "engine" (JH1), while allosteric ligands lock the "brakes" (JH2).

Diagram 1: Mechanism of Action (JH1 vs JH2)

TYK2_Mechanism cluster_ortho Orthosteric Inhibition (e.g., Tofacitinib) cluster_allo Allosteric Inhibition (e.g., Deucravacitinib) fill_enzyme fill_enzyme fill_inhibitor fill_inhibitor fill_outcome fill_outcome fill_process fill_process Ortho_Ligand Orthosteric Ligand JH1_Pocket JH1 ATP Pocket (Highly Conserved) Ortho_Ligand->JH1_Pocket Competes with ATP Outcome_Ortho Pan-JAK Inhibition (Low Selectivity) JH1_Pocket->Outcome_Ortho Direct Catalytic Inhibition ATP ATP ATP->JH1_Pocket Blocked Allo_Ligand Allosteric Ligand JH2_Domain JH2 Pseudokinase (Regulatory Domain) Allo_Ligand->JH2_Domain High Affinity Binding Conf_Change Conformational Lock JH2_Domain->Conf_Change Stabilizes Inactive State JH1_Active JH1 Catalytic Domain Conf_Change->JH1_Active Prevents Activation Outcome_Allo TYK2 Specific (High Selectivity) JH1_Active->Outcome_Allo Functional Silencing

Caption: Comparative mechanism showing orthosteric competition at the conserved JH1 site versus allosteric stabilization of the regulatory JH2 domain.

Experimental Protocols for Benchmarking

Accurate benchmarking requires assays that distinguish between domain binding and functional pathway inhibition. Simple kinase activity assays using truncated JH1 domains will fail to detect allosteric inhibitors.

Protocol A: Differential Domain Binding (KdELECT™ / HTRF)

Purpose: To quantify the affinity of a ligand specifically for the JH2 pseudokinase domain versus the JH1 catalytic domain. Causality: Allosteric inhibitors should show nanomolar (nM) affinity for JH2 and micromolar (>10 µM) affinity for JH1. Orthosteric inhibitors will show the inverse or equipotent binding.

Step-by-Step Workflow:

  • Protein Preparation:

    • Express DNA-tagged TYK2-JH1 (Catalytic) and TYK2-JH2 (Pseudokinase) domains separately.

    • Note: Using DNA tags allows for qPCR-based readout (KdELECT method) which is highly sensitive.

  • Competition Incubation:

    • Prepare a 384-well plate with immobilized active-site directed ligands (bait) specific for either JH1 or JH2.

    • Add test compound (e.g., Deucravacitinib) in an 11-point serial dilution.

    • Add the specific DNA-tagged TYK2 domain (JH1 or JH2).

    • Incubate for 1 hour at Room Temperature. The test compound competes with the immobilized bait for binding to the protein.[4]

  • Wash & Elute:

    • Wash the plate 3x with PBS-T to remove unbound protein.

    • Elute the bound protein (which remained attached to the bait).

  • Quantification:

    • Perform qPCR on the eluate to quantify the amount of DNA-tagged protein remaining.

    • Calculation: Plot Signal vs. Compound Concentration. Lower signal = High Binding (competed off the bait).

  • Validation Check:

    • Positive Control (JH2): Deucravacitinib (Expected Kd ~0.2 nM).

    • Negative Control (JH2): Tofacitinib (Expected Kd > 10 µM).[5]

Protocol B: Human Whole Blood Functional Selectivity

Purpose: To determine the "real-world" selectivity by measuring downstream signaling in a physiological context. Causality: TYK2 is essential for IL-12 and IL-23 signaling but dispensable for GM-CSF (JAK2) or IL-2 (JAK1/3).

Step-by-Step Workflow:

  • Blood Collection:

    • Collect fresh human whole blood in Na-Heparin tubes.

    • Critical: Use within 4 hours to preserve signaling competence.

  • Compound Pre-treatment:

    • Aliquot 90 µL of blood into 96-well deep-well plates.

    • Add 10 µL of 10x concentrated inhibitor.

    • Incubate for 60 minutes at 37°C.

  • Cytokine Stimulation (The Selectivity Panel):

    • Well A (TYK2 Target): Add IL-12 (10 ng/mL) → Measures pSTAT4.

    • Well B (JAK1/3 Control): Add IL-2 (100 ng/mL) → Measures pSTAT5.

    • Well C (JAK2 Control): Add GM-CSF (10 ng/mL) → Measures pSTAT5.

    • Incubate for 15 minutes at 37°C.

  • Lysis & Fixation:

    • Add pre-warmed Lyse/Fix buffer (BD Phosflow) to stop signaling and lyse RBCs.

    • Incubate 10 mins at 37°C.

  • Permeabilization & Staining:

    • Wash cells and permeabilize with cold Methanol (90%) for 30 mins on ice.

    • Stain with fluorescent antibodies: CD3 (T-cells), CD33 (Monocytes), pSTAT4, pSTAT5.

  • Flow Cytometry Analysis:

    • Gate on CD3+ T-cells for IL-12/pSTAT4 and IL-2/pSTAT5.

    • Gate on CD33+ Monocytes for GM-CSF/pSTAT5.

    • Output: Calculate IC50 for each cytokine pathway.

Pathway Analysis & Signal Transduction

Understanding the downstream effects is critical for interpreting the data from Protocol B.

Diagram 2: Signaling Selectivity Pathways

Signaling_Pathways cluster_legend Inhibitor Effect IL12 IL-12 / IL-23 TYK2_JAK2 TYK2 / JAK2 Heterodimer IL12->TYK2_JAK2 Activates IL2 IL-2 / IL-15 JAK1_JAK3 JAK1 / JAK3 Heterodimer IL2->JAK1_JAK3 Activates GMCSF GM-CSF / EPO JAK2_JAK2 JAK2 / JAK2 Homodimer GMCSF->JAK2_JAK2 Activates STAT4 pSTAT4 TYK2_JAK2->STAT4 Primary STAT3 pSTAT3 TYK2_JAK2->STAT3 Secondary STAT5 pSTAT5 JAK1_JAK3->STAT5 Primary JAK2_JAK2->STAT5 Primary Disease Psoriasis / SLE (Target Indication) STAT4->Disease Drivers Toxicity Anemia / Neutropenia (Off-Target) STAT5->Toxicity Hematopoiesis STAT3->Disease Deucra Deucravacitinib (Allosteric) Deucra->TYK2_JAK2 Strong Block Deucra->JAK1_JAK3 No Effect Deucra->JAK2_JAK2 No Effect Tofa Tofacitinib (Orthosteric) Tofa->TYK2_JAK2 Weak Block Tofa->JAK1_JAK3 Strong Block Tofa->JAK2_JAK2 Moderate Block

Caption: Signal transduction pathways showing how allosteric TYK2 inhibition selectively targets IL-12/23 disease drivers while sparing JAK2-mediated hematopoiesis.

Data Interpretation & Case Study

When reviewing data from the protocols above, look for the "Selectivity Window."

Case Study: Deucravacitinib vs. Tofacitinib

The following table summarizes representative data derived from whole blood assays (Protocol B) and binding assays (Protocol A).

MetricDeucravacitinib (Allosteric)Tofacitinib (Orthosteric)Interpretation
TYK2 JH2 Binding (Ki) < 0.2 nM > 10,000 nMDeucravacitinib binds the regulatory domain; Tofacitinib does not.[6]
TYK2 JH1 Binding (Ki) > 10,000 nM~ 1-5 nM Tofacitinib binds the catalytic active site; Deucravacitinib does not.
IL-12 (pSTAT4) IC50 10 - 15 nM 100 - 200 nMAllosteric inhibition is highly potent against TYK2-mediated cytokines.
EPO (pSTAT5) IC50 > 2,000 nM~ 50 - 100 nM Tofacitinib inhibits EPO (JAK2), leading to anemia risk. Deucravacitinib spares it.
Selectivity Ratio > 100-fold (IL-12 vs EPO)< 5-fold (IL-12 vs EPO)Key Benchmark: High ratio = Safer clinical profile.

Expert Insight: The "Selectivity Ratio" (IC50 Off-Target / IC50 On-Target) is the single most important metric. An allosteric inhibitor should demonstrate a ratio >100. If a candidate shows a ratio <10, it likely possesses orthosteric contamination or poor isoform selectivity.

Conclusion

Benchmarking allosteric TYK2 inhibitors requires a departure from standard kinase assays.[3] Researchers must utilize domain-specific binding assays to confirm the mechanism of action and whole blood cytokine panels to verify functional selectivity. The data confirms that allosteric inhibition (e.g., Deucravacitinib) provides a superior therapeutic index compared to orthosteric ligands by decoupling cytokine efficacy (IL-12/23) from hematopoietic toxicity (JAK2/EPO).

References

  • Burke, J. R., et al. (2019). "Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain." Science Translational Medicine.

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[7][8][9] Journal of Medicinal Chemistry.

  • Chimalakonda, A., et al. (2021).[10] "Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors." Dermatology and Therapy.

  • Leshchiner, E. S., et al. (2023). "Design of a Highly Selective, Allosteric, Picomolar TYK2 Inhibitor (Zasocitinib/TAK-279)." Journal of Medicinal Chemistry.

  • Eurofins DiscoverX. "KdELECT™ Kinase Assay Protocol." Eurofins Scientific.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.